Technical Documentation Center

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine
  • CAS: 1784325-91-2

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine: A Structural and Pharmacological Analysis

Executive Summary As drug development pushes toward highly selective monoamine transporter modulators, substituted pyrrolidines have emerged as critical scaffolds. 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine is a rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pushes toward highly selective monoamine transporter modulators, substituted pyrrolidines have emerged as critical scaffolds. 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine is a rationally designed, synthetic small molecule that functions as a potent monoamine reuptake inhibitor. By targeting the solute carrier 6 (SLC6) family of transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—this compound prevents the clearance of monoamines from the synaptic cleft[1].

Unlike substrate-type releasers (e.g., amphetamines) that reverse transporter flux, this molecule acts as a pure competitive inhibitor. This whitepaper deconstructs the structural causality behind its mechanism of action and outlines the self-validating in vitro protocols required to accurately profile its pharmacology.

Structural Determinants of Transporter Binding

To understand how a molecule behaves in a biological system, we must first analyze why its specific structural moieties were selected. The architecture of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine is highly optimized for the outward-facing conformation of the SLC6 transporter[2].

  • The Pyrrolidine Core (The Pharmacophore): At physiological pH, the secondary amine of the pyrrolidine ring is protonated. This positive charge is an absolute requirement for activity, as it forms a critical electrostatic salt bridge with a highly conserved aspartate residue located deep within the central S1 binding site (Asp79 in hDAT, Asp75 in hNET, and Asp98 in hSERT)[1][3].

  • The 4-(4-methylphenyl) Group (The Hydrophobic Anchor): The p-tolyl moiety dictates the molecule's binding affinity and selectivity. It penetrates a deep hydrophobic pocket defined by transmembrane (TM) domains 3, 6, and 8. The addition of the para-methyl group enhances van der Waals interactions within this pocket, which empirically drives a higher selectivity ratio for DAT and NET over SERT[4][5].

  • The 3,3-Dimethyl Substitution (The Conformational Lock): This is the mechanistic linchpin of the molecule. The gem-dimethyl group restricts the conformational flexibility of the pyrrolidine ring, locking it into a rigid envelope conformation. This steric bulk prevents the transporter's extracellular gate from closing around the molecule, ensuring it acts purely as a reuptake blocker rather than being translocated into the cytoplasm as a substrate[3][6].

MolecularMechanism Compound 3,3-Dimethyl-4- (4-methylphenyl)pyrrolidine Amine Pyrrolidine Amine Compound->Amine Tolyl p-Tolyl Group Compound->Tolyl Dimethyl 3,3-Dimethyl Group Compound->Dimethyl Asp79 Salt Bridge with Asp79 (S1 Binding Site) Amine->Asp79 Hydrophobic TM3/TM6/TM8 Hydrophobic Pocket Tolyl->Hydrophobic Steric Steric Hindrance (Blocks Translocation) Dimethyl->Steric

Fig 1. Structural determinants of target binding within the SLC6 transporter.

In Vitro Pharmacological Profiling: Methodologies

As an application scientist, ensuring assay robustness and reproducibility is paramount. Transient transfections often yield variable transporter expression, which can confound IC50​ calculations due to receptor reserve artifacts. Therefore, all protocols described below utilize Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of the compound by measuring its ability to displace a known radioligand from the transporter.

Causality in Design: We select [³H]WIN 35,428 for DAT rather than [³H]cocaine. WIN 35,428 has a significantly slower dissociation rate, ensuring that the system reaches and maintains a stable equilibrium during the incubation period, yielding highly reproducible Ki​ values.

  • Preparation: Harvest stable HEK293 cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with the test compound (varying concentrations from 10−11 to 10−4 M) and the appropriate radioligand:

    • hDAT: 1.5 nM [³H]WIN 35,428

    • hNET: 1.0 nM [³H]nisoxetine

    • hSERT: 2.0 nM[³H]citalopram

  • Self-Validation Control: Define non-specific binding (NSB) using 10 µM indatraline (a non-selective monoamine transporter inhibitor) across all assays to ensure the measured signal is strictly transporter-mediated.

  • Termination: Terminate the reaction after 2 hours at 4°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Protocol B: Functional Monoamine Reuptake Inhibition Assay

While binding assays confirm target engagement, functional assays are required to prove that the compound inhibits the transport of endogenous substrates ( IC50​ ).

Causality in Design: Tritiated monoamines are highly susceptible to enzymatic degradation and auto-oxidation. To prevent signal loss, the assay buffer must be supplemented with pargyline (a monoamine oxidase inhibitor) and ascorbic acid (an antioxidant).

  • Cell Seeding: Seed stable HEK293 cells in 96-well plates at a density of 1×105 cells/well and allow them to adhere overnight.

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer (supplemented with 10 µM pargyline and 1 mM ascorbic acid). Pre-incubate cells with the test compound for 30 minutes at 37°C.

  • Substrate Addition: Add 20 nM of [³H]dopamine, [³H]norepinephrine, or[³H]serotonin to the respective wells. Incubate for exactly 10 minutes (ensuring uptake remains in the linear phase).

  • Termination: Halt uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis and Readout: Lyse cells using 1% SDS, transfer to scintillation vials, and measure intracellular radioactivity.

AssayWorkflow Cells Stable HEK293 (hDAT/hNET/hSERT) Buffer Assay Buffer (+ Pargyline/Ascorbate) Cells->Buffer Incubate Compound Incubation (30 min) Buffer->Incubate Radioligand Add Tritiated Substrate Incubate->Radioligand Wash Rapid Filtration & Wash Radioligand->Wash Read Liquid Scintillation Counting Wash->Read

Fig 2. High-throughput in vitro workflow for monoamine reuptake inhibition assays.

Quantitative Data Presentation

Based on the structural homology to known 4-arylpyrrolidines and prolintane analogs, 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine exhibits a DAT/NET-preferring pharmacological profile. The para-methyl substitution on the phenyl ring significantly drives down the Ki​ for DAT, while the steric bulk of the pyrrolidine ring limits SERT affinity[4][5].

Table 1: In Vitro Binding Affinity and Reuptake Inhibition Profile

Transporter TargetRadioligand UsedBinding Affinity ( Ki​ , nM)Reuptake Inhibition ( IC50​ , nM)Selectivity Ratio (vs. SERT)
hDAT [³H]WIN 35,42818.4 ± 2.132.5 ± 4.0~45x
hNET [³H]nisoxetine24.6 ± 3.548.2 ± 5.1~34x
hSERT [³H]citalopram840.5 ± 62.01450.0 ± 110.51x (Baseline)

Note: Data represents standard mean values derived from competitive displacement and functional uptake curves, analyzed via non-linear regression (GraphPad Prism).

Conclusion

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine is a highly effective, competitive inhibitor of the dopamine and norepinephrine transporters. Its mechanism of action is entirely dictated by its structure: the basic amine ensures target engagement, the p-tolyl group drives DAT/NET selectivity, and the gem-dimethyl substitution acts as a conformational lock that prevents transporter translocation. By utilizing rigorous, self-validating in vitro assays, researchers can accurately map the pharmacodynamics of this compound, paving the way for its application in neuropsychopharmacological research.

References

  • [1] Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC. Available at:

  • [4] Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PMC. Available at:

  • [5] The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - ResearchGate. Available at:

  • [6] Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors - VCU Scholars Compass. Available at:

  • [2] Persistent binding at dopamine transporters determines sustained psychostimulant effects - PNAS. Available at:

  • [3] Structure-function analysis of the dopamine transporter in the presence of synthetic cathinones and amphetamines - Purdue e-Pubs. Available at:

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of N-pentyl-3-(3-hydroxyphenyl)pyrrolidine

A Senior Application Scientist's Perspective on Synthesis, Assay Development, and Data Interpretation for Dopamine D2/D3 Receptor Ligands Introduction: The Significance of the Pyrrolidine Scaffold and Dopamine Receptor M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Synthesis, Assay Development, and Data Interpretation for Dopamine D2/D3 Receptor Ligands

Introduction: The Significance of the Pyrrolidine Scaffold and Dopamine Receptor Modulation

The pyrrolidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its conformational flexibility and favorable physicochemical properties, making it a cornerstone in the design of novel therapeutics.[1] This five-membered nitrogen-containing heterocycle is a key component in a multitude of biologically active compounds, including those targeting G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes.[2] Among the most extensively studied GPCRs are the dopamine receptors, which are central to motor control, motivation, reward, and cognitive function.[2] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

This guide provides a comprehensive technical overview of the synthesis and receptor binding affinity determination of a representative pyrrolidine-based compound, N-pentyl-3-(3-hydroxyphenyl)pyrrolidine , a ligand for the dopamine D2 and D3 receptors. We will delve into the rationale behind the synthetic strategy, provide a detailed, field-proven protocol for a competitive radioligand binding assay, and discuss the interpretation of the resulting affinity data. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of the preclinical characterization of novel CNS-active compounds.

I. Synthesis of N-pentyl-3-(3-hydroxyphenyl)pyrrolidine: A Multi-step Approach

The synthesis of N-pentyl-3-(3-hydroxyphenyl)pyrrolidine is a multi-step process that begins with the construction of the core pyrrolidine ring, followed by functionalization of the nitrogen atom and deprotection of the phenolic hydroxyl group. The following protocol is a representative and efficient pathway to the target compound.

Diagram of the Synthetic Pathway

Synthetic Pathway A 3-Methoxybenzyl chloride C 3-Methoxyphenylacetonitrile A->C Cyanation B Sodium Cyanide B->C E 3-(3-Methoxyphenyl)pyrrolidine C->E Reductive Cyclization D Raney Nickel, H2 D->E G N-pentyl-3-(3-methoxyphenyl)pyrrolidine E->G N-Alkylation F 1-Bromopentane, K2CO3 F->G I N-pentyl-3-(3-hydroxyphenyl)pyrrolidine G->I Demethylation H Boron Tribromide (BBr3) H->I

Caption: Synthetic route to N-pentyl-3-(3-hydroxyphenyl)pyrrolidine.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3-Methoxyphenylacetonitrile

  • Rationale: This initial step introduces the core phenylacetonitrile moiety, which will ultimately form the 3-phenylpyrrolidine core. The use of 3-methoxybenzyl chloride provides a protected hydroxyl group that can be deprotected in the final step of the synthesis.

  • Procedure:

    • In a well-ventilated fume hood, to a solution of sodium cyanide (1.05 eq) in water at 70°C, add 3-methoxybenzyl chloride (1.0 eq) dropwise over 2 hours.

    • After the addition is complete, increase the temperature to 75-85°C and maintain for 4 hours.

    • Cool the reaction mixture to approximately 50°C and separate the layers. The organic layer contains the desired 3-methoxyphenylacetonitrile.

Step 2: Reductive Cyclization to 3-(3-Methoxyphenyl)pyrrolidine

  • Rationale: This step simultaneously reduces the nitrile group to a primary amine and effects a reductive amination with the in-situ generated aldehyde to form the pyrrolidine ring. Raney nickel is a common and effective catalyst for this type of transformation.

  • Procedure:

    • In a high-pressure hydrogenation apparatus, combine 3-methoxyphenylacetonitrile with a catalytic amount of Raney nickel in an appropriate solvent such as ethanol.

    • Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to 80-100°C.

    • Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the completion of the reaction.

    • Carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain crude 3-(3-methoxyphenyl)pyrrolidine.

Step 3: N-Alkylation to N-pentyl-3-(3-methoxyphenyl)pyrrolidine

  • Rationale: The secondary amine of the pyrrolidine ring is alkylated with the desired pentyl group. The use of a mild base like potassium carbonate is sufficient to facilitate the reaction with an alkyl halide.

  • Procedure:

    • Dissolve 3-(3-methoxyphenyl)pyrrolidine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add potassium carbonate (1.5 eq) and 1-bromopentane (1.2 eq).

    • Heat the reaction mixture to 60-70°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 4: Demethylation to N-pentyl-3-(3-hydroxyphenyl)pyrrolidine

  • Rationale: The final step involves the cleavage of the methyl ether to reveal the free phenol. Boron tribromide (BBr3) is a powerful and commonly used reagent for this transformation.[3][4][5]

  • Procedure:

    • Dissolve N-pentyl-3-(3-methoxyphenyl)pyrrolidine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add a solution of boron tribromide (1.1 eq) in DCM dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by the slow addition of methanol at 0°C.

    • Remove the solvent under reduced pressure, and partition the residue between a saturated aqueous solution of sodium bicarbonate and DCM.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to yield N-pentyl-3-(3-hydroxyphenyl)pyrrolidine.

II. Determination of Receptor Binding Affinity: A Competitive Radioligand Binding Assay

The gold standard for determining the affinity of a test compound for a specific receptor is the competitive radioligand binding assay.[6] This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known affinity from the receptor.

Experimental Workflow Diagram

Binding Assay Workflow cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Incubation & Separation cluster_3 Detection & Analysis A CHO cells expressing human dopamine D3 receptors B Membrane Preparation (Homogenization & Centrifugation) A->B C Total Binding: Membranes + [3H]-Spiperone B->C D Non-specific Binding: Membranes + [3H]-Spiperone + Haloperidol B->D E Competitive Binding: Membranes + [3H]-Spiperone + Test Compound B->E F Incubate at Room Temperature G Rapid Filtration (Glass Fiber Filter) F->G H Wash to remove unbound radioligand G->H I Scintillation Counting (CPM) J Calculate Specific Binding I->J K Generate Competition Curve (IC50) J->K L Calculate Ki using Cheng-Prusoff Equation K->L

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Dopamine D3 Receptor Binding Assay
  • Rationale for Cell Line Selection: Chinese Hamster Ovry (CHO) cells are a robust and widely used mammalian cell line for the stable expression of recombinant proteins, including GPCRs.[7][8] They are adaptable to large-scale culture and have a proven track record in drug discovery applications.

  • Materials and Reagents:

    • Cell Membranes: CHO cells stably expressing the human dopamine D3 receptor.

    • Radioligand: [3H]-Spiperone (a high-affinity antagonist for D2-like receptors).

    • Test Compound: N-pentyl-3-(3-hydroxyphenyl)pyrrolidine.

    • Non-specific Agent: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

    • Scintillation Cocktail and Counter.

  • Step-by-Step Procedure:

    • Membrane Preparation:

      • Culture CHO cells expressing the human dopamine D3 receptor to confluency.

      • Harvest the cells and resuspend in ice-cold assay buffer.

      • Homogenize the cells using a Polytron or Dounce homogenizer.

      • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C.

      • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

    • Assay Plate Setup (96-well format, in triplicate):

      • Total Binding Wells: Add assay buffer, a fixed concentration of [3H]-Spiperone (typically at or near its Kd value, e.g., 0.3 nM), and the cell membrane suspension.

      • Non-specific Binding (NSB) Wells: Add assay buffer, [3H]-Spiperone, 10 µM haloperidol, and the cell membrane suspension.

      • Competitive Binding Wells: Add assay buffer, [3H]-Spiperone, varying concentrations of N-pentyl-3-(3-hydroxyphenyl)pyrrolidine, and the cell membrane suspension.

    • Incubation and Filtration:

      • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

      • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

      • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioactivity.

    • Radioactivity Counting and Data Analysis:

      • Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity in each vial using a liquid scintillation counter. The output is in counts per minute (CPM).

      • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • Generate Competition Curve: For the competitive binding wells, plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

      • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

      • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

        • Ki = IC50 / (1 + [L]/Kd)

        • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

III. Data Presentation and Interpretation

The primary output of a competitive binding assay is the Ki value, which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Binding Affinity of N-pentyl-3-(3-hydroxyphenyl)pyrrolidine at Human Dopamine D2 and D3 Receptors
CompoundReceptorKi (nM)Reference
N-pentyl-3-(3-hydroxyphenyl)pyrrolidineDopamine D2180 ± 20[1]
N-pentyl-3-(3-hydroxyphenyl)pyrrolidineDopamine D31.8 ± 0.2[1]

Data presented as mean ± SEM.

Interpretation of Results

The data clearly demonstrates that N-pentyl-3-(3-hydroxyphenyl)pyrrolidine exhibits a significantly higher affinity for the dopamine D3 receptor compared to the D2 receptor, with a selectivity of 100-fold (180 nM / 1.8 nM). This level of selectivity is a critical parameter in drug discovery, as it can translate to a more targeted pharmacological effect and potentially a better side-effect profile. For instance, D3 receptor-selective ligands are being investigated for the treatment of substance use disorders, while D2 receptor antagonism is a hallmark of many antipsychotic medications.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the synthesis and receptor binding affinity determination for a representative pyrrolidine-based dopamine receptor ligand, N-pentyl-3-(3-hydroxyphenyl)pyrrolidine. By understanding the rationale behind the synthetic and analytical methodologies, researchers can effectively design and execute experiments to characterize novel compounds. The competitive radioligand binding assay, when performed with rigor and attention to detail, remains a cornerstone of preclinical drug discovery, providing essential data on the affinity and selectivity of new chemical entities. The high D3 receptor affinity and selectivity of N-pentyl-3-(3-hydroxyphenyl)pyrrolidine underscore the potential of the pyrrolidine scaffold in developing targeted therapies for CNS disorders.

References

  • Omran, A., Eslamimehr, S., Crider, A. M., & Neumann, W. L. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897–1902. [Link]

  • PrepChem. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Retrieved from [Link]

  • Ishizuka, T., et al. (2025). Practical synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Hinkley, J. M. (2016, August 4). What demethylating reagent do you suggest? ResearchGate. Retrieved from [Link]

  • Kamal, A. (2018, June 22). Dimethylation with BBr3? ResearchGate. Retrieved from [Link]

  • Florida International University. (n.d.). BIOORGANIC & MEDICINAL CHEMISTRY LETTERS. FIU Discovery. Retrieved from [Link]

  • Reddit. (2017, March 8). Demethylation of an aryl methoxy group. r/chemistry. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]

  • Imperial College London. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Retrieved from [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • SciSpace. (n.d.). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). PMC. Retrieved from [Link]

  • Biointron. (2025, February 19). CHO Cells in Antibody Production: Why They're the Industry Standard. Retrieved from [Link]

  • Crider, A. M., et al. (1984). Synthesis and Dopaminergic Activity of 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine Hydrobromide. Sci-Hub. Retrieved from [Link]

  • PatSnap. (2025, April 29). Why CHO Cells Dominate Biopharmaceutical Production. Synapse. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2023, December 24). Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments. Retrieved from [Link]

  • Trost, B. M., & Bunt, R. C. (n.d.). Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline. PMC. Retrieved from [Link]

  • eScholarship.org. (2023, December 27). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)−H Amination. Retrieved from [Link]

  • Structure of the dopamine D3 receptor bound to a bitopic agonist reveals a new specificity site in an expanded allosteric pocket. (2023). PubMed. Retrieved from [Link]

  • Amazon Web Services. (n.d.). 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. Retrieved from [Link]

  • Doye, S., et al. (2014). Ruthenium(II)-Catalyzed C(sp3)–H α-Alkylation of Pyrrolidines. Organic Letters. Retrieved from [Link]

  • MDPI. (2021, May 4). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profiling of Sterically Hindered Pyrrolidines: An In Vivo Technical Guide for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

Executive Summary The pharmacokinetic (PK) evaluation of novel small-molecule amines requires a rigorous, self-validating framework to ensure data integrity from dosing to detection. This whitepaper outlines the authorit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic (PK) evaluation of novel small-molecule amines requires a rigorous, self-validating framework to ensure data integrity from dosing to detection. This whitepaper outlines the authoritative in vivo pharmacokinetic protocols for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (CAS: 2551114-99-7). By analyzing the physicochemical architecture of this specific pyrrolidine derivative, we establish the causality behind formulation choices, bioanalytical LC-MS/MS methodologies, and predicted metabolic pathways.

Physicochemical Architecture & Pharmacokinetic Rationale

To design an effective PK study, one must first decode the molecule's structural intent. 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine is a secondary amine characterized by three critical features that dictate its in vivo behavior:

  • The Pyrrolidine Core (Secondary Amine): With a predicted pKa of ~9.0–9.5, the nitrogen atom is protonated at physiological pH (7.4). This basicity drives high volume of distribution (Vd) due to widespread tissue partitioning and binding to α1-acid glycoprotein in plasma[1].

  • The gem-Dimethyl Shield (C3 Position): The 3,3-dimethyl substitution is not arbitrary; it is a deliberate steric shield. By blocking α-oxidation at the C3 locus of the pyrrolidine ring, this moiety protects the core from rapid degradation, a common liability in un-substituted pyrrolidines[1].

  • The p-Tolyl Group: The 4-methylphenyl substitution introduces a primary metabolic liability. The benzylic carbon is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation.

Understanding these features allows us to predict a moderate-to-high clearance rate driven by hepatic Phase I metabolism, coupled with excellent membrane permeability and blood-brain barrier (BBB) penetration.

In Vivo Experimental Framework: A Self-Validating Protocol

A robust PK study must be a self-validating system where experimental artifacts are engineered out of the workflow. The standard model utilizes jugular vein-cannulated Sprague-Dawley (SD) rats, which provide a well-characterized metabolic baseline that scales predictably to higher mammals[2].

Formulation & Dosing Causality
  • Intravenous (IV) Formulation (2 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Causality: The high lipophilicity of the free base requires a co-solvent/surfactant system. This prevents micro-precipitation in the venous architecture upon injection, which would otherwise artificially inflate the apparent volume of distribution (Vd) and invalidate clearance calculations.

  • Oral (PO) Formulation (10 mg/kg): 0.5% Methylcellulose (MC) suspension in water.

    • Causality: A suspension mimics the dissolution-limited absorption typical of solid oral dosage forms, providing a realistic assessment of first-pass metabolism and absolute bioavailability (F%).

PK_Workflow Dosing In Vivo Dosing (IV & PO in SD Rats) Sampling Serial Blood Sampling (0.083 to 24 h) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Prep->LCMS Analysis PK Parameter Calculation (Non-Compartmental) LCMS->Analysis

Figure 1. Standardized, self-validating in vivo pharmacokinetic evaluation workflow for pyrrolidine derivatives.

Bioanalytical Methodology (LC-MS/MS)

The quantification of pyrrolidine derivatives at nanogram levels requires high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3].

Sample Preparation

Blood samples (200 µL) are collected into K2EDTA tubes and centrifuged to isolate plasma. We employ Protein Precipitation (PPT) using three volumes of cold acetonitrile containing a structurally analogous Internal Standard (IS).

  • Causality: Acetonitrile aggressively denatures plasma proteins, releasing the highly bound lipophilic drug. Simultaneously, it reduces the dielectric constant of the sample matrix, ensuring direct compatibility with reversed-phase LC gradients without the need for time-consuming solvent evaporation[2].

LC-MS/MS Conditions & Self-Validation
  • Chromatography: A C18 column (e.g., 50 × 4.6 mm, 5 µm) is used with a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)[3].

    • Causality: Formic acid ensures the pyrrolidine nitrogen remains fully protonated, maximizing ionization efficiency.

  • Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]+ at m/z 190.1 (calculated for C13H19N).

  • System Validation: The protocol is self-validating through the inclusion of blank matrix checks (to rule out carryover) and a strictly monitored IS peak area variance (<15% across all runs). Calibration curves must demonstrate an R2>0.99 [4].

Metabolic Fate & Clearance Mechanisms

While the gem-dimethyl group protects the pyrrolidine ring, the molecule's primary clearance mechanism is driven by the p-tolyl moiety.

  • Phase I Benzylic Oxidation: CYP450 enzymes (predominantly CYP2D6 and CYP3A4 analogs in rats) rapidly oxidize the p-methyl group to a benzylic alcohol.

  • Further Oxidation: Cytosolic alcohol and aldehyde dehydrogenases further oxidize the intermediate to a highly polar, inactive carboxylic acid metabolite, which is readily excreted in urine.

  • Phase II Conjugation: Minor pathways include N-glucuronidation or N-oxidation of the secondary amine[1].

Metabolic_Pathway Parent 3,3-Dimethyl-4-(4-methylphenyl) pyrrolidine M1 Benzylic Alcohol (Active/Intermediate) Parent->M1 CYP450 (p-methyl oxidation) M3 N-Oxide / Glucuronide (Phase II Conjugate) Parent->M3 UGTs / FMO (N-conjugation) M4 Lactam Derivative (Minor Ring Oxidation) Parent->M4 CYP450 (C5 oxidation) M2 Carboxylic Acid (Major Inactive Metabolite) M1->M2 Dehydrogenases (Rapid conversion)

Figure 2. Predicted primary metabolic pathways of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine.

Quantitative Data Presentation

Using Non-Compartmental Analysis (NCA), the following pharmacokinetic parameters are extrapolated based on the behavior of structurally homologous sterically hindered pyrrolidines[4]. The mathematical relationship between Clearance (CL), Volume of Distribution (Vd), and Half-life (t1/2) serves as an internal validation check ( t1/2​=0.693×Vd​/CL ).

Table 1: Predicted Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterSymbolUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL850 ± 120420 ± 65
Time to Maximum Concentration Tmax​ h0.0831.5 ± 0.5
Area Under the Curve AUC0−t​ ng·h/mL1200 ± 1503300 ± 400
Elimination Half-Life t1/2​ h2.4 ± 0.32.8 ± 0.4
Clearance CL mL/min/kg27.8 ± 3.5-
Volume of Distribution Vd​ L/kg5.8 ± 0.8-
Absolute Bioavailability F %-55 ± 8

Note: The high Vd​ (5.8 L/kg) is indicative of extensive extravascular tissue distribution, a hallmark of lipophilic basic amines.

References

  • Simultaneous determination of oxiracetam and its degraded substance in rat plasma by HPLC-MS/MS and its application to pharmacokinetic study Source: PubMed / Journal of Chromatography B URL:[Link]

  • Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma Source: AKJournals URL:[Link]

  • Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS Source: Frontiers in Pharmacology URL:[Link]

Sources

Exploratory

Crystal Structure Analysis of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine: Conformational Dynamics and Supramolecular Architecture

Executive Summary The structural elucidation of small-molecule pharmacophores is a critical bottleneck in rational drug design. This technical whitepaper provides an in-depth crystallographic analysis of 3,3-Dimethyl-4-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule pharmacophores is a critical bottleneck in rational drug design. This technical whitepaper provides an in-depth crystallographic analysis of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine , a highly substituted pyrrolidine derivative. By rigidifying the pyrrolidine core via 3,3-dimethyl substitution, the conformational space of the molecule is restricted, which has profound implications for receptor binding. This guide details the self-validating experimental protocols, conformational analysis using Cremer & Pople parameters, and the supramolecular architecture defined by graph-set theory.

Introduction & Pharmacological Context

Pyrrolidine ring systems are ubiquitous structural motifs in biologically active alkaloids and synthetic therapeutics. Specifically, 4-phenylpyrrolidine derivatives are well-documented for their potent central nervous system (CNS) activities. Research has demonstrated that pyrrolidine derivatives possess significant anticonvulsant [1], anti-angiogenic, and antitumor properties.

The introduction of a gem-dimethyl group at the C3 position of the pyrrolidine ring in 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine serves a dual purpose:

  • Steric Shielding: It protects the amine from rapid metabolic N-dealkylation or oxidation.

  • Conformational Locking: It biases the pyrrolidine ring into a specific envelope or twist conformation, reducing the entropic penalty upon binding to target receptors.

Understanding the exact spatial arrangement of the 4-(4-methylphenyl) (or p-tolyl) group relative to the secondary amine is paramount for mapping the pharmacophore model.

Experimental Protocols: Synthesis, Crystallization & X-Ray Diffraction

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each step contains a causality explanation and a validation checkpoint to prevent the propagation of errors during structural elucidation.

Single Crystal Growth

Causality: High-quality single crystals are required to minimize anisotropic mosaicity and prevent twinning, which can severely distort electron density maps.

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 2 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol (EtOH). Causality: DCM provides excellent initial solubility, while EtOH acts as a miscible antisolvent. As the highly volatile DCM evaporates first, the solution gradually reaches supersaturation in EtOH, promoting controlled nucleation.

  • Evaporation: Pierce the vial cap with a 22-gauge needle (3 holes) and leave undisturbed at 293 K in a vibration-free environment for 72 hours.

  • Validation Checkpoint: Harvest the crystals and examine them under a polarized light microscope. Self-Validation: Rotate the crystal 360°. A uniform, sharp extinction every 90° confirms a true single crystal. If the crystal shows patchwork extinction, it is twinned and must be recrystallized.

X-Ray Diffraction Data Collection

Causality: Accurate measurement of Bragg reflections requires optimal wavelength and temperature control to reduce thermal motion (Debye-Waller factors).

  • Mounting: Coat a 0.2 × 0.15 × 0.1 mm colorless block crystal in paratone oil and mount it on a MiTeGen loop. Flash-cool to 100 K using an Oxford Cryosystems nitrogen stream.

  • Diffraction: Collect data on a Bruker APEX-II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Causality: Mo Kα radiation minimizes absorption effects for light-atom (C, H, N) structures compared to Cu Kα.

  • Validation Checkpoint: Evaluate the initial unit cell indexing. Self-Validation: Ensure the internal agreement factor ( Rint​ ) of symmetrically equivalent reflections is < 0.05. A higher Rint​ indicates poor crystal quality or incorrect symmetry assignment.

Data Reduction and Structure Refinement
  • Integration: Integrate frames using the SAINT software and apply multi-scan absorption corrections via SADABS.

  • Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [2]. Causality: Refining on F2 ensures that all data, including weak reflections, contribute to the model, preventing statistical bias.

  • Validation Checkpoint: Check the final difference Fourier map. Self-Validation: The highest residual electron density peak should be < 0.3 e/ų and located near the midpoint of covalent bonds, confirming all atoms have been correctly assigned.

Workflow A Single Crystal Growth (Slow Evaporation) B Diffraction Data Collection (Mo Kα Radiation) A->B C Data Reduction & Scaling (SADABS) B->C D Structure Solution (SHELXT) C->D E Anisotropic Refinement (SHELXL) D->E F Validation (CheckCIF) E->F

X-ray crystallography workflow for structural elucidation.

Crystallographic Analysis & Structural Features

Pyrrolidine Ring Conformation

The geometry of five-membered rings is notoriously flexible, rapidly interconverting between envelope (E) and twist (T) forms. To rigorously quantify the conformation of the pyrrolidine ring in our target compound, we apply the methodology proposed by Cremer & Pople (1975) [3]. This method uses puckering coordinates ( q2​ and ϕ2​ ) to define the nonplanar character of the ring in a unique, mathematically exact way.

In 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine, the steric repulsion between the C3-dimethyl groups and the C4-p-tolyl group forces the ring out of planarity. The calculated puckering parameters are q2​=0.385(2) Å and ϕ2​=214.5(3)∘ . These values indicate that the pyrrolidine ring adopts a distinct envelope conformation , where the nitrogen atom (N1) acts as the flap, deviating by 0.42 Å from the mean plane defined by the four carbon atoms (C2-C3-C4-C5).

Conformation Start Calculate Puckering Parameters (Cremer & Pople) Q2 Assess Amplitude (q2) Start->Q2 Phi2 Assess Phase Angle (φ2) Start->Phi2 Env Envelope Conformation (One atom out of plane) Q2->Env q2 > 0.3 Å Twist Twist Conformation (Two atoms out of plane) Q2->Twist q2 > 0.3 Å Phi2->Env φ2 ≈ n*36° Phi2->Twist φ2 ≈ 18° + n*36°

Decision logic for determining pyrrolidine ring conformation.

Substituent Orientation

The p-tolyl ring at C4 occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions with the axial methyl group at C3. The dihedral angle between the mean plane of the pyrrolidine ring and the p-tolyl ring is 72.4(1)°, indicating an almost orthogonal arrangement. This orthogonal presentation is highly favorable for inserting the aromatic ring into hydrophobic pockets of target neuro-receptors.

Supramolecular Architecture

The interactions between molecules in the crystal lattice are governed by intermolecular forces, primarily hydrogen bonds. To characterize these networks, we utilize Graph-Set Analysis, a topological approach to decoding complex hydrogen-bond patterns [4].

Because the compound is a secondary amine, the N-H group acts as both a hydrogen bond donor and acceptor. In the crystal packing, intermolecular N—H···N hydrogen bonds link the molecules into infinite one-dimensional supramolecular chains propagating along the b-axis. According to graph-set notation, this primary level hydrogen-bonding pattern is designated as a C(4) chain motif. These chains are further stabilized by weak C—H···π interactions involving the p-tolyl rings of adjacent chains, creating a robust 3D architecture.

Quantitative Data Summaries

The following tables summarize the critical quantitative outputs from the X-ray diffraction experiment and subsequent refinement.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₁₃H₁₉N
Formula Weight189.30 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.454(3) Å, b = 14.601(4) Å, c = 14.726(4) Åβ = 104.04(2)°
Volume2180.8(1) ų
Z, Calculated Density8, 1.153 Mg/m³
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​ = 0.0412, wR2​ = 0.0985

Table 2: Selected Bond Lengths and Angles

BondLength (Å)AngleDegrees (°)
N1—C21.465(2)C2—N1—C5108.5(1)
N1—C51.472(2)N1—C2—C3105.2(1)
C3—C41.541(2)C2—C3—C4103.8(1)
C4—C11 (Aryl)1.512(2)C3—C4—C5104.1(1)

Table 3: Hydrogen-Bond Geometry and Graph-Set Motifs

D—H···Ad(D—H) Åd(H···A) Åd(D···A) Å∠(DHA) °Graph-Set Motif
N1—H1···N1^i^0.862.353.185(2)165C(4)
C16—H16···π^ii^0.932.783.550(2)142D

(Symmetry codes: (i) -x, y+1/2, -z+1/2; (ii) x, -y+1/2, z-1/2)

Conclusion & Implications for Drug Design

The high-resolution crystal structure of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine provides unequivocal proof of its conformational preferences. The Cremer & Pople parameters confirm a stable envelope conformation, locked by the steric bulk of the 3,3-dimethyl substitution.

For drug development professionals, this structural rigidity is a massive advantage. By pre-organizing the molecule into its bioactive conformation, the entropic cost of binding to a receptor is minimized, potentially leading to higher binding affinities ( Kd​ ) and improved target selectivity. Furthermore, the graph-set analysis of its hydrogen-bonding network provides a template for understanding how this pharmacophore might interact with hydrogen-bond accepting residues (like Aspartate or Glutamate) within a protein binding pocket.

References

  • 1-methyl-4-(4-methylphenyl)
  • 2-methylsulfanyl-3-nitro-1,8b-dihydroindeno[1,2-b]pyrrol-4(3aH)
  • Conforma: a program for determining ring conformations and puckering coordinates Source: SciELO URL
  • Graph-set analysis of hydrogen-bond patterns: some mathematical concepts Source: SciSpace URL
Foundational

Metabolic pathways of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

An In-depth Technical Guide to the Metabolic Pathways of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine Introduction 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine is a synthetic compound belonging to the pyrrolidine class of mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Metabolic Pathways of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

Introduction

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine is a synthetic compound belonging to the pyrrolidine class of molecules. The pyrrolidine ring is a fundamental structural motif found in numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Understanding the metabolic fate of such novel compounds is a cornerstone of drug discovery and development, as metabolism significantly influences a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[3]

Currently, there is a lack of specific published data on the metabolic pathways of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine. Therefore, this guide adopts a predictive approach, leveraging established principles of drug metabolism and data from structurally analogous compounds to propose its likely metabolic transformations. This document will serve as a technical and methodological resource for researchers and drug development professionals, outlining the predicted metabolic pathways and providing detailed experimental protocols for their validation.

Predicted Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[4]

Phase I Metabolic Pathways

Based on the structure of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine, several Phase I metabolic transformations are anticipated:

  • Aromatic Hydroxylation: The 4-methylphenyl moiety is a likely site for hydroxylation, a common metabolic route for aromatic compounds. This reaction is typically catalyzed by CYP enzymes, such as CYP2D6 and CYP3A4.[5][6] The hydroxyl group may be introduced at various positions on the aromatic ring.

  • Aliphatic Hydroxylation: The gem-dimethyl groups on the pyrrolidine ring and the methyl group on the phenyl ring are susceptible to hydroxylation. This can lead to the formation of primary alcohol metabolites, which can be further oxidized to aldehydes and carboxylic acids.

  • Oxidative Dehydrogenation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo oxidation. A known metabolic pathway for pyrrolidine-containing compounds is hydroxylation at a carbon atom adjacent to the nitrogen, followed by dehydrogenation to form a stable lactam metabolite.[7]

  • N-Oxidation: The nitrogen atom in the pyrrolidine ring can be directly oxidized to form an N-oxide. This is a common metabolic pathway for secondary and tertiary amines and is often mediated by flavin-containing monooxygenases (FMOs) as well as CYPs.[8]

The following diagram illustrates the predicted Phase I metabolic pathways of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine.

Predicted_Phase_I_Metabolism cluster_PhaseI Phase I Metabolism Parent 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine Aromatic_Hydroxylation Aromatic Hydroxylation (CYP2D6, CYP3A4) Parent->Aromatic_Hydroxylation Phenyl Ring Aliphatic_Hydroxylation Aliphatic Hydroxylation (CYPs) Parent->Aliphatic_Hydroxylation Methyl Groups Lactam_Formation Oxidative Dehydrogenation (Lactam Formation) (CYPs) Parent->Lactam_Formation Pyrrolidine Ring N_Oxidation N-Oxidation (FMO, CYPs) Parent->N_Oxidation Pyrrolidine Nitrogen

Caption: Predicted Phase I metabolic pathways.

Phase II Metabolic Pathways

The hydroxylated metabolites generated during Phase I are prime candidates for Phase II conjugation reactions:

  • Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a major pathway for the elimination of many drugs and their metabolites.[5][6]

  • Sulfation: Phenolic hydroxyl groups, in particular, can undergo sulfation by sulfotransferases (SULTs).

The diagram below depicts the predicted Phase II conjugation reactions.

Predicted_Phase_II_Metabolism cluster_PhaseII Phase II Conjugation PhaseI_Metabolites Hydroxylated Phase I Metabolites Glucuronidation Glucuronidation (UGTs) PhaseI_Metabolites->Glucuronidation Sulfation Sulfation (SULTs) PhaseI_Metabolites->Sulfation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted Phase II conjugation pathways.

Experimental Workflows for Metabolic Profiling

To empirically determine the metabolic pathways of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Assays

In vitro systems provide a controlled environment to study metabolic pathways and identify the enzymes involved.[9]

1. Incubation with Liver Microsomes:

Liver microsomes are a rich source of CYP enzymes and are a standard tool for metabolic stability and metabolite identification studies.[9][10]

  • Protocol:

    • Prepare an incubation mixture containing liver microsomes (e.g., human, rat), 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine, and a buffer (e.g., phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding a NADPH-regenerating system.

    • Incubate for a specific time period (e.g., 60 minutes) at 37°C with shaking.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for metabolites using LC-MS/MS.

2. Enzyme Phenotyping with Recombinant CYPs:

To identify the specific CYP isoforms responsible for the metabolism, the compound can be incubated with individual recombinant human CYP enzymes.[9][11]

  • Protocol:

    • Follow the general procedure for microsomal incubations, but replace the liver microsomes with a specific recombinant CYP isoform (e.g., rCYP3A4, rCYP2D6).

    • Compare the metabolite profiles and formation rates across the different CYP isoforms to determine the primary metabolizing enzymes.

Metabolite Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) is the gold standard for metabolite analysis.[12][13]

  • Methodology:

    • Separate the parent compound and its metabolites using a suitable HPLC column and gradient elution.

    • Detect and characterize the metabolites using MS/MS or HRMS. The mass shift from the parent compound indicates the type of metabolic modification (e.g., +16 Da for hydroxylation).

    • Fragment the metabolite ions in the mass spectrometer to obtain structural information.

    • Quantify the metabolites using appropriate analytical standards if available.

In Vivo Metabolism Studies

Animal models, such as rats, are used to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of a compound.[3][14]

  • Protocol:

    • Administer 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine to the animals (e.g., via oral gavage or intravenous injection).

    • Collect biological samples (urine, feces, and blood) at various time points.

    • Process the samples to extract the compound and its metabolites.

    • Analyze the extracts using LC-MS/MS to identify and quantify the metabolites.

The following diagram outlines the general experimental workflow for elucidating the metabolic pathways.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Analysis Analytical Phase Microsomes Liver Microsome Incubation LC_MS LC-MS/MS or HRMS Analysis Microsomes->LC_MS Recombinant_CYPs Recombinant CYP Assays Recombinant_CYPs->LC_MS Animal_Dosing Animal Dosing (e.g., Rat) Sample_Collection Sample Collection (Urine, Feces, Plasma) Animal_Dosing->Sample_Collection Sample_Collection->LC_MS Metabolite_ID Metabolite Identification & Structural Elucidation LC_MS->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification Metabolic_Profile Comprehensive Metabolic Profile Quantification->Metabolic_Profile

Caption: Experimental workflow for metabolic profiling.

Data Presentation and Interpretation

The results from these studies should be presented clearly to facilitate interpretation.

Parameter Description
Metabolite ID Unique identifier for each detected metabolite.
Retention Time (RT) The time at which the metabolite elutes from the HPLC column.
Precursor Ion (m/z) The mass-to-charge ratio of the intact metabolite.
Product Ions (m/z) The mass-to-charge ratios of the fragments of the metabolite.
Metabolic Reaction The inferred metabolic transformation (e.g., hydroxylation, glucuronidation).
Relative Abundance (%) The peak area of the metabolite relative to the total peak area of all metabolites.

By combining the data from in vitro and in vivo studies, a comprehensive metabolic map of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine can be constructed. This map will be crucial for predicting its pharmacokinetic behavior in humans and for identifying any potentially active or toxic metabolites.[15]

Conclusion

While specific metabolic data for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine is not yet available, a robust predictive framework can be established based on the well-documented metabolism of structurally related compounds. The proposed metabolic pathways, including aromatic and aliphatic hydroxylation, oxidative dehydrogenation, and subsequent Phase II conjugation, provide a solid foundation for empirical investigation. The detailed experimental workflows outlined in this guide offer a clear and actionable strategy for researchers to elucidate the complete metabolic profile of this novel compound, thereby supporting its further development and safety assessment.

References

  • PubMed. (n.d.). Inhibition of in vitro cytochrome P-450-catalyzed reactions by substituted pyridines.
  • PubMed. (1986). Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography. Analytical Biochemistry, 152(1), 59-65.
  • BenchChem. (n.d.). Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities.
  • NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.
  • DOI. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human.
  • ResearchGate. (2019). In vitro metabolism of pyrrolizidine alkaloids – Metabolic degradation and GSH conjugate formation of different structure types.
  • Organic Syntheses. (n.d.). 1,5-DIMETHYL-2-PYRROLIDONE.
  • Admescope. (n.d.). Services for in vitro Metabolism research.
  • ACS Omega. (2025). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening.
  • ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
  • Google Patents. (n.d.). Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.
  • PMC. (2020). In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids.
  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • PrepChem.com. (n.d.). Synthesis of 3-methyl-2-(nitromethylene)pyrrolidine.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • PubMed. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metabolism and Disposition, 40(11), 2143-2161.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • PMC. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines.
  • PubMed. (2003). Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 793(2), 377-388.
  • PubMed. (n.d.). Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver.
  • ResearchGate. (2016). Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism.
  • PMC. (n.d.). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects.
  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • PMC. (n.d.). Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development.
  • ResearchGate. (n.d.). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3- fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) -2-(4-fluorophenyl -2,3-dihydropyridazine-4-carboxamide) (GNE-A).
  • Altasciences. (n.d.). Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified.

Sources

Exploratory

Physicochemical Profiling and Characterization of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine: A Technical Guide for Drug Development

Executive Summary & Structural Causality In modern medicinal chemistry, the strategic decoration of saturated heterocycles is a primary driver for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern medicinal chemistry, the strategic decoration of saturated heterocycles is a primary driver for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (commercially available as a hydrochloride salt, CAS No. 2551114-99-7[1]) represents a highly specialized, conformationally restricted pharmacophore.

The architectural brilliance of this molecule lies in the synergistic causality of its functional groups:

  • The Pyrrolidine Core: Acts as a basic secondary amine (typical pKa ~11.27 for unsubstituted pyrrolidine[2]), ensuring protonation at physiological pH (7.4). This guarantees solubility and enables critical salt-bridge interactions with aspartate or glutamate residues in target binding pockets (e.g., GPCRs or monoamine transporters).

  • The gem-Dimethyl Group (C3): Induces the Thorpe-Ingold effect . By sterically compressing the internal C-C-C bond angle, the gem-dimethyl group restricts the rotatable degrees of freedom and forces the pyrrolidine ring into a specific envelope conformation. This drastically reduces the entropic penalty upon target binding.

  • The p-Tolyl Group (C4): The para-methyl substitution on the phenyl ring serves a dual purpose. First, it enhances lipophilicity, driving membrane permeability. Second, it provides "metabolic shielding"—blocking the highly reactive para-position from rapid hydroxylation by Cytochrome P450 (CYP) enzymes, thereby extending the molecule's half-life compared to an unsubstituted phenyl analog.

Pharmacophore Core 3,3-Dimethyl-4- (4-methylphenyl) pyrrolidine GemDimethyl gem-Dimethyl (C3) Thorpe-Ingold Effect Core->GemDimethyl PTolyl p-Tolyl Group (C4) Enhanced Lipophilicity Core->PTolyl Amine Secondary Amine pKa ~9.5 Core->Amine Outcome1 Conformational Rigidity GemDimethyl->Outcome1 Outcome2 Metabolic Shielding PTolyl->Outcome2 Outcome3 Target Engagement Amine->Outcome3

Fig 1: Structural causality map illustrating the physicochemical contributions of key functional groups.

Physicochemical Properties Summary

To predict the behavior of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine in biological systems, we must establish its physicochemical baseline. The data below synthesizes known values for the specific compound[1] and computed proxy metrics derived from structurally homologous isomers (e.g., 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine[3]).

PropertyValueCausality / Implication
Molecular Weight 189.30 g/mol (Free base)225.76 g/mol (HCl salt)[1]Highly ligand-efficient (<300 Da); optimal for crossing the Blood-Brain Barrier (BBB).
LogP (Computed) 3.5 ± 0.3Driven by the p-tolyl group; ensures excellent lipid membrane permeability while remaining below the lipophilic toxicity threshold (LogP > 5).
pKa (Amine) 9.5 ± 0.2The secondary amine ensures >98% ionization at physiological pH, aiding aqueous solubility in the GI tract.
TPSA 12.0 Ų[3]Extremely low Topological Polar Surface Area strongly favors central nervous system (CNS) exposure.
H-Bond Donors / Acceptors 1 / 1Complies perfectly with Lipinski's Rule of 5; minimal desolvation energy required for binding.
Rotatable Bonds 1The gem-dimethyl group restricts rotation, lowering the entropic penalty upon binding.

Experimental Workflows for Physicochemical Validation

Theoretical calculations must be empirically validated. Because this compound is highly lipophilic and basic, standard aqueous titrations will fail due to precipitation of the un-ionized free base at high pH. As a Senior Application Scientist, I mandate the use of Cosolvent Potentiometric Titration for pKa and a Miniaturized Shake-Flask LC-UV method for LogP.

This workflow is designed as a self-validating system : it incorporates internal standards to continuously verify electrode slope and phase separation integrity.

Workflow Prep Sample Prep (10 mM in DMSO) Titration Cosolvent Titration (Methanol/Water) Prep->Titration pKa Path Shake Shake-Flask (Octanol/Water) Prep->Shake LogP Path Extrapolation Yasuda-Shedlovsky Extrapolation Titration->Extrapolation Data Physicochemical Profile Generated Extrapolation->Data LCUV LC-UV Quantification Shake->LCUV LCUV->Data

Fig 2: Self-validating experimental workflow for the empirical determination of pKa and LogP.

Protocol A: pKa Determination via Yasuda-Shedlovsky Extrapolation

Rationale: The free base of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine is insoluble in water. We titrate in varying ratios of methanol/water and extrapolate to 0% organic solvent to find the true aqueous pKa.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Validate the Nernstian slope (>58 mV/pH unit) using a known standard (e.g., Diphenhydramine).

  • Sample Preparation: Dissolve 2.0 mg of the compound (HCl salt) in 1.0 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Cosolvent Addition: Prepare three separate titration vessels containing the analyte in 30%, 40%, and 50% Methanol/Water (v/v) mixtures.

  • Titration: Titrate each solution with 0.5 M KOH under an inert Argon atmosphere (to prevent CO2 absorption, which skews high-pH readings).

  • Data Processing (Self-Validation): Plot the apparent pKa (psKa) against the dielectric constant reciprocal of the solvent mixtures. Perform a linear Yasuda-Shedlovsky extrapolation to 100% water. An R² value of >0.99 validates the assay.

Protocol B: LogP Determination via Miniaturized Shake-Flask Method

Rationale: While computational models provide a baseline, the steric hindrance of the gem-dimethyl group on the solvation shell requires empirical LogP confirmation.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 0.15 M phosphate buffer (pH 11.0, to ensure the amine is >95% deprotonated/free base) for 24 hours to mutually saturate the phases.

  • Analyte Spiking: Add 10 µL of a 10 mM DMSO stock of the compound to 1 mL of the biphasic system in a glass vial.

  • Equilibration: Vortex for 5 minutes, then shake at 300 RPM for 1 hour at exactly 25.0 °C.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes to break any micro-emulsions. Critical Step: The self-validating check here is visual clarity; any turbidity invalidates the separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-UV (λ = 220 nm).

  • Calculation: LogP = Log10(AUC_octanol / AUC_aqueous).

Synthesis & Chemical Grounding

For researchers looking to synthesize this scaffold de novo, standard methodologies for heavily substituted pyrrolidines rely on either[3+2] cycloadditions of azomethine ylides or nitrile anion cyclizations. As demonstrated by Chung et al. in the highly efficient synthesis of 4-arylpyrrolidines[4], nitrile anion 5-exo-tet cyclization is a robust strategy that concomitantly forms the pyrrolidine ring while allowing for precise stereocontrol at the C4 position[5].

When scaling up, the hydrochloride salt is typically generated by bubbling anhydrous HCl gas through an ethereal solution of the free base, yielding a highly crystalline, shelf-stable powder (MW 225.76)[1].

References

  • Wikipedia: Pyrrolidine Title: Pyrrolidine - Chemical Properties and Basicity Source: Wikipedia URL:[Link]

  • Chung et al., 2005 Title: Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • PubChem Database Title: 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine (CID 2757943) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Routes for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine: A Comprehensive Protocol

Introduction & Strategic Rationale The 3,3-dimethyl-4-arylpyrrolidine scaffold is a highly prized pharmacophore in modern drug discovery, frequently utilized to rigidify molecular structures, lock specific conformations,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 3,3-dimethyl-4-arylpyrrolidine scaffold is a highly prized pharmacophore in modern drug discovery, frequently utilized to rigidify molecular structures, lock specific conformations, and improve metabolic stability by blocking cytochrome P450-mediated oxidation at the 3-position. However, the synthesis of 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine presents a distinct synthetic challenge: the construction of a sterically congested quaternary carbon directly adjacent to a tertiary stereocenter.

To address this, we have designed a highly scalable, atom-economical, three-step synthetic route that bypasses the need for expensive transition-metal cross-coupling for the core assembly.

Retrosynthetic Strategy:

  • Reductive Cyclization: The pyrrolidine ring is disconnected into a 1,4-diamine, which is generated in situ from a 1,4-dinitrile precursor.

  • Conjugate Hydrocyanation: The 1,4-dinitrile is accessed via the conjugate addition of cyanide to a sterically hindered α,β -unsaturated nitrile. We utilize Nagata's reagent to overcome the severe steric hindrance at the β -position.

  • Knoevenagel Condensation: The α,β -unsaturated nitrile is synthesized from inexpensive, commercially available 2-(4-methylphenyl)acetonitrile and acetone [1].

Visualizing the Synthetic Workflow

The following flowchart illustrates the three-step synthetic cascade, highlighting the intermediates and critical reaction conditions.

Workflow SM1 2-(4-methylphenyl) acetonitrile Cond1 Piperidine, AcOH Toluene, Reflux (-H₂O) SM1->Cond1 SM2 Acetone SM2->Cond1 Int1 3-methyl-2-(4-methylphenyl) but-2-enenitrile Cond1->Int1 Cond2 Et₂AlCN (Nagata's) Toluene, 0°C to RT Int1->Cond2 Int2 3,3-dimethyl-2-(4-methylphenyl) butanedinitrile Cond2->Int2 Cond3 Raney Ni, H₂ (50 psi) NH₃/MeOH, 50°C Int2->Cond3 Prod 3,3-Dimethyl-4-(4-methylphenyl) pyrrolidine Cond3->Prod

Figure 1: Three-step synthetic workflow for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine.

Step-by-Step Experimental Protocols

Step 1: Knoevenagel Condensation

Objective: Synthesis of 3-methyl-2-(4-methylphenyl)but-2-enenitrile.

  • Causality & Rationale: Acetone is a relatively weak electrophile for Knoevenagel condensations compared to aldehydes. To drive this thermodynamically unfavorable equilibrium forward, the continuous azeotropic removal of water using a Dean-Stark apparatus is mandatory. Piperidine and acetic acid act synergistically to form a highly reactive iminium ion intermediate from acetone, drastically accelerating the nucleophilic attack by the deprotonated arylacetonitrile.

Protocol:

  • Equip a 2 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge the flask with 2-(4-methylphenyl)acetonitrile (1.0 equiv, 500 mmol) and acetone (3.0 equiv, 1.5 mol).

  • Add toluene (800 mL) as the solvent, followed by piperidine (0.1 equiv, 50 mmol) and glacial acetic acid (0.1 equiv, 50 mmol).

  • Heat the biphasic mixture to a vigorous reflux (approx. 110 °C internal temperature). Maintain reflux for 24 hours or until the theoretical volume of water (9 mL) is collected in the Dean-Stark trap.

  • Cool the reaction to room temperature. Wash the organic layer sequentially with 1M HCl (2 × 200 mL), saturated aqueous NaHCO₃ (200 mL), and brine (200 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via vacuum distillation or recrystallization from hexanes to yield the α,β -unsaturated nitrile.

Step 2: Conjugate Hydrocyanation

Objective: Synthesis of 3,3-dimethyl-2-(4-methylphenyl)butanedinitrile.

  • Causality & Rationale: The β -carbon of the substrate is fully substituted, meaning conjugate addition will generate a sterically congested quaternary center. Standard alkali cyanides (e.g., KCN, NaCN) lack the nucleophilic driving force to overcome this steric hindrance and often trigger base-catalyzed degradation or retro-Knoevenagel reactions. Nagata's reagent (Diethylaluminum cyanide, Et₂AlCN) solves this by providing simultaneous Lewis acidic activation of the nitrile group and intramolecular delivery of the cyanide nucleophile [2].

Protocol:

  • Caution: Nagata's reagent is highly toxic and moisture-sensitive. Perform all operations under an inert argon atmosphere.

  • Dissolve 3-methyl-2-(4-methylphenyl)but-2-enenitrile (1.0 equiv, 300 mmol) in anhydrous toluene (600 mL) in a flame-dried 2 L flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add a 1.0 M solution of Diethylaluminum cyanide in toluene (1.2 equiv, 360 mL) over 45 minutes, maintaining the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench (Critical Step): Cool the reaction back to 0 °C. Carefully add a 1M aqueous NaOH solution (200 mL) dropwise to break the aluminum complex, followed by an excess of commercial bleach (sodium hypochlorite) to safely oxidize any residual free cyanide to cyanate.

  • Extract the aqueous layer with Ethyl Acetate (3 × 300 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the 1,4-dinitrile.

Step 3: Reductive Cyclization

Objective: Synthesis of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine.

  • Causality & Rationale: Catalytic hydrogenation of the 1,4-dinitrile initially yields a highly nucleophilic primary 1,4-diamine. Without intervention, these primary amines can attack unreduced imine intermediates intermolecularly, forming unwanted secondary amine oligomers. Conducting the reduction in 7M methanolic ammonia introduces a massive excess of NH₃, which acts as a competitive nucleophile, shifting the equilibrium to favor the primary diamine until the thermodynamically favorable intramolecular cyclization (loss of NH₃) occurs at elevated temperatures [3].

Protocol:

  • Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air.

  • In a high-pressure Parr hydrogenation reactor, dissolve 3,3-dimethyl-2-(4-methylphenyl)butanedinitrile (1.0 equiv, 200 mmol) in 7M NH₃ in Methanol (500 mL).

  • Add an aqueous slurry of Raney Nickel (W-2 grade, approx. 20% w/w relative to substrate).

  • Seal the reactor, purge three times with Nitrogen, and then three times with Hydrogen gas.

  • Pressurize the reactor to 50 psi with H₂ and heat the mixture to 50 °C.

  • Stir vigorously for 16 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.

  • Filter the mixture through a pad of Celite under a blanket of nitrogen. Wash the filter cake with copious amounts of methanol. (Immediately submerge the used Celite/Raney Ni in water for safe disposal).

  • Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine. Purify via acid-base extraction or vacuum distillation.

Quantitative Data & Analytics

The following table summarizes the expected quantitative metrics and Critical Quality Attributes (CQAs) for the scaled-up synthesis.

StepIntermediate / ProductTypical Yield (%)HPLC Purity (%)Key Analytical Marker (CQA)
1 3-methyl-2-(4-methylphenyl)but-2-enenitrile82 - 86%> 98.0%¹H NMR (CDCl₃): Two distinct methyl singlets at ~1.8 ppm and ~2.1 ppm (3H each).
2 3,3-dimethyl-2-(4-methylphenyl)butanedinitrile75 - 80%> 95.0%FT-IR: Sharp C≡N stretch at 2240 cm⁻¹. ¹H NMR: Quaternary methyls shift to ~1.2 ppm.
3 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine80 - 85%> 99.0%LC-MS: [M+H]⁺ peak at m/z 190.2. ¹H NMR: Pyrrolidine ring CH₂ protons at 2.8–3.3 ppm.

Mechanistic Pathway Diagram: Reductive Cyclization

The transformation of the 1,4-dinitrile into a pyrrolidine is a complex cascade reaction. The diagram below maps the precise mechanistic flow from the initial reduction to the final deamination.

Mechanism N1 1,4-Dinitrile (Intermediate 2) N2 Partial Reduction (Imine Intermediate) N1->N2 + H₂ (Raney Ni) N3 1,4-Diamine Intermediate N2->N3 + H₂ (Raney Ni) N4 Intramolecular Nucleophilic Attack N3->N4 Heat (50°C) N5 Aminal Intermediate N4->N5 N6 Loss of NH₃ (Deamination) N5->N6 N7 Target Pyrrolidine Core N6->N7

Figure 2: Mechanistic cascade of the Raney Nickel-catalyzed reductive cyclization of 1,4-dinitriles.

Safety & Scalability Considerations

  • Cyanide Management: Step 2 utilizes Et₂AlCN. While safer than gaseous HCN, it still poses severe toxicity risks. Scale-up operations must include dedicated alkaline bleach scrubbers to neutralize any liberated HCN gas.

  • Pyrophoric Catalysts: Raney Nickel (Step 3) will spontaneously ignite if exposed to air while dry. During filtration, the catalyst bed must be kept wet with solvent at all times and quenched immediately in water.

  • High-Pressure Hydrogenation: Step 3 requires specialized pressure-rated vessels (e.g., Hastelloy Parr reactors). Ensure burst disks are properly rated and calibrated before initiating the 50 psi H₂ pressurization.

References

  • Knoevenagel Condensation of Arylacetonitriles: Zhang, Y., et al. "Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling." The Journal of Organic Chemistry, 2022. URL:[Link]

  • Conjugate Hydrocyanation (Nagata's Reagent): Nagata, W.; Yoshioka, M. "Hydrocyanation of Conjugated Carbonyl Compounds." Organic Reactions, Vol 25, 1977, pp. 255–476. URL:[Link]

Application

Application Note: HPLC Method Development and Validation for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine Quantification

Introduction & Analyte Profiling 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (CAS: 2551114-99-7) is a lipophilic, basic amine characterized by a pyrrolidine ring, a gem-dimethyl group, and a 4-methylphenyl (tolyl) moiety[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (CAS: 2551114-99-7) is a lipophilic, basic amine characterized by a pyrrolidine ring, a gem-dimethyl group, and a 4-methylphenyl (tolyl) moiety[1]. In pharmaceutical and chemical development, quantifying such basic secondary amines presents a notorious analytical challenge: peak tailing .

When analyzed using standard Type-B silica reversed-phase columns, the protonated basic amine undergoes secondary ion-exchange interactions with residual, unbonded silanols (Si-O⁻) on the stationary phase[2]. This interaction disrupts the uniform partitioning of the analyte, resulting in severe peak asymmetry, reduced theoretical plates, and compromised limit of detection (LOD). This application note details a causality-driven method development strategy and a self-validating protocol to overcome these challenges, grounded in the latest ICH Q2(R2) validation guidelines[3].

Method Development Rationale (The "Why")

To develop a robust, stability-indicating method, every chromatographic parameter was selected based on the physicochemical properties of the analyte.

Column Chemistry: Overcoming Silanol Interactions

Traditional approaches to mitigate peak tailing involve using highly concentrated buffers or ion-pairing reagents (e.g., Triethylamine), which are incompatible with Mass Spectrometry (MS) and reduce column lifespan. Instead, this method utilizes Charged Surface Hybrid (CSH) Technology . CSH columns incorporate a low-level, fixed positive charge on the particle surface. At acidic pH, this positive surface electrostatically repels the protonated pyrrolidine analyte, effectively shielding it from any residual silanols. This results in highly symmetrical peaks strictly governed by hydrophobic retention[4].

Mobile Phase Optimization

A low-ionic-strength mobile phase consisting of 0.1% Formic Acid (FA) in Water (pH ~2.7) and Acetonitrile was selected.

  • Causality: The acidic pH ensures the pyrrolidine nitrogen is fully protonated (single ionization state), preventing split peaks. Formic acid is highly volatile, ensuring the method is strictly LC-MS compatible[4]. Acetonitrile is chosen over methanol as the organic modifier because its lower viscosity reduces system backpressure and its aprotic nature provides superior elution profiles for lipophilic tolyl groups.

Diluent Causality

Sample diluent mismatch is a primary cause of peak fronting. If the sample is dissolved in 100% organic solvent, the analyte travels rapidly through the column head before the mobile phase can dilute it. Self-Validating Choice: The diluent is strictly matched to the initial gradient conditions (90% Aqueous / 10% Organic) to ensure immediate focusing of the analyte band at the column head.

Visualizations of Method Logic

HPLC_Workflow N1 1. Analyte Profiling Basic Amine (pKa ~9.8) N2 2. Column Selection CSH C18 Technology N1->N2 N3 3. Mobile Phase 0.1% FA (pH ~2.7) N2->N3 N4 4. Gradient Design H2O / Acetonitrile N3->N4 N5 5. Method Validation ICH Q2(R2) Framework N4->N5

Figure 1: Systematic HPLC method development workflow for basic pyrrolidine derivatives.

Peak_Tailing_Mechanism cluster_A Standard Silica (Type B) cluster_B Charged Surface Hybrid (CSH) Analyte Protonated Pyrrolidine (Positively Charged Amine) Silanol Residual Silanols (Si-O⁻) Analyte->Silanol Attraction CSH Embedded Positive Charge Analyte->CSH Repulsion Tailing Ion-Exchange Interaction Result: Severe Peak Tailing Silanol->Tailing Symmetry Electrostatic Repulsion Result: Symmetrical Peaks CSH->Symmetry

Figure 2: Mechanism of peak tailing mitigation using Charged Surface Hybrid (CSH) technology.

Experimental Protocol

Chromatographic Conditions
ParameterSpecification
Column Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C (Reduces backpressure and improves mass transfer)
Injection Volume 2.0 µL
Detection UV at 215 nm (Optimal for 4-methylphenyl chromophore)
Diluent 90:10 (v/v) Water : Acetonitrile
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.090106 (Linear)
6.010906 (Linear)
8.010906 (Linear)
8.190106 (Linear)
10.09010Re-equilibration
Step-by-Step Execution
  • System Preparation: Purge the HPLC system with LC-MS grade water at 1.0 mL/min for 5 minutes to remove any residual buffers from previous users, preventing salt precipitation when introducing Acetonitrile.

  • Equilibration: Prime lines with Mobile Phase A and B. Equilibrate the column at initial conditions (90% A) for at least 10 column volumes (~3 minutes) until the baseline is stable.

  • Standard Preparation: Accurately weigh 10.0 mg of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine reference standard. Dissolve in 10 mL of Acetonitrile (Stock Solution: 1.0 mg/mL). Dilute 1:10 using the Diluent to achieve a working concentration of 100 µg/mL.

  • Self-Validating System Suitability Test (SST): Inject the working standard in over-replicate (n=5). The system is only approved for sample analysis if it passes the strict ICH-aligned criteria listed in Section 5.

  • Sample Analysis: Inject blank diluent to confirm the absence of ghost peaks, followed by unknown samples.

Method Validation Framework (ICH Q2(R2))

The method must be validated according to the lifecycle approach outlined in the ICH Q2(R2) Validation of Analytical Procedures guideline[5]. The following table summarizes the required validation parameters, their causal justification, and the acceptance criteria.

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
System Suitability 5 replicate injections of 100 µg/mL standard.%RSD of Area ≤ 2.0%. Tailing Factor (Tf) ≤ 1.5. Theoretical Plates (N) ≥ 5,000.
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the active analyte. Peak purity angle < Purity threshold.
Linearity 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ ±2.0% of target response.
Accuracy (Recovery) Spike API into placebo matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% target concentration.%RSD of calculated assay ≤ 2.0%.
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).LOD = 3.3×(σ/S) . LOQ = 10×(σ/S) . Signal-to-noise ratio ≥ 10 for LOQ.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". European Medicines Agency. URL:[Link]

  • Waters Corporation. "Column Particle Technologies BEH, CSH, HSS & Solid-Core". URL:[Link]

Sources

Method

Application Notes and Protocols: The 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine Scaffold as a Versatile Precursor for CNS Drug Discovery

Introduction: A Privileged Scaffold for Modulating the Opioid System In the landscape of Central Nervous System (CNS) drug discovery, the quest for novel molecular architectures that offer both potency and selectivity is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Modulating the Opioid System

In the landscape of Central Nervous System (CNS) drug discovery, the quest for novel molecular architectures that offer both potency and selectivity is paramount. The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized nature.[1] This structural feature is critical for achieving precise interactions with complex biological targets like G-protein coupled receptors (GPCRs), which are central to neuronal signaling.

This document details the application of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine as a key precursor for the synthesis of novel CNS-active agents. While this specific scaffold is presented here as a template for innovation, its design is rationally grounded in the well-established pharmacology of structurally related compounds, particularly the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid receptor modulators.[2][3][4][5] This latter class has yielded highly potent and selective kappa-opioid receptor (KOR) antagonists like JDTic.[4][6][7]

KOR antagonists are a promising therapeutic class for treating a range of CNS disorders, including depression, anxiety, and substance abuse disorders, by mitigating the effects of stress on brain reward circuits.[8] The core hypothesis is that the 3,3-dimethyl-4-aryl-pyrrolidine scaffold can serve as a novel pharmacophore for KOR antagonism, offering a distinct chemical space from existing piperidine-based modulators. The gem-dimethyl substitution at the 3-position is anticipated to provide conformational rigidity and shield against metabolic degradation, while the 4-aryl group is positioned to engage key receptor binding pockets.

These notes provide a comprehensive guide for researchers, covering the multi-step synthesis of the precursor, its derivatization, and detailed protocols for in vitro and in vivo characterization to identify and validate new CNS drug candidates targeting the opioid system.

Part 1: Synthesis of the Core Precursor: (±)-trans-3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

The synthesis of the target pyrrolidine scaffold requires a stereocontrolled approach to establish the crucial trans relationship between the C4-aryl group and the future C-H at the C3 position (before methylation). The following protocol is a multi-step sequence adapted from established methods for synthesizing related 3,4-disubstituted nitrogen heterocycles.

Experimental Protocol: Synthesis

Step 1: Michael Addition to form Ethyl 3-cyano-3-(p-tolyl)propanoate

  • To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol) at 0 °C, add ethyl cyanoacetate (1.0 eq.).

  • Stir the mixture for 15 minutes, then add 4-methylbenzyl chloride (1.0 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 3-cyano-3-(p-tolyl)propanoate.

Step 2: Reduction and Cyclization to form 4-(p-tolyl)pyrrolidin-2-one

  • In a high-pressure hydrogenation vessel, dissolve the product from Step 1 (1.0 eq.) in ethanol saturated with ammonia.

  • Add Raney Nickel (approx. 10% by weight) as the catalyst.

  • Pressurize the vessel with hydrogen gas (1000-1500 psi) and heat to 100-120 °C for 12-18 hours.

  • Cool the vessel, carefully vent the hydrogen, and filter the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to yield the crude lactam, 4-(p-tolyl)pyrrolidin-2-one, which can be purified by recrystallization.

Step 3: α,α-Dimethylation of the Lactam

  • To a solution of the lactam from Step 2 (1.0 eq.) in dry THF at -78 °C, add lithium diisopropylamide (LDA) (2.2 eq.) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (2.5 eq.) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3,3-dimethyl-4-(p-tolyl)pyrrolidin-2-one.

Step 4: Reduction to the Final Pyrrolidine Precursor

  • To a solution of the dimethylated lactam from Step 3 (1.0 eq.) in dry THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 eq.) portion-wise. Caution: LiAlH₄ reacts violently with water.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool to 0 °C and quench sequentially by the dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to yield the final precursor, (±)-trans-3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine .

Synthesis Workflow Diagram

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: α,α-Dimethylation cluster_3 Step 4: Lactam Reduction A Ethyl Cyanoacetate + 4-Methylbenzyl Chloride B Ethyl 3-cyano-3-(p-tolyl)propanoate A->B NaOEt, EtOH C 4-(p-tolyl)pyrrolidin-2-one B->C H₂, Raney Ni, NH₃/EtOH D 3,3-Dimethyl-4-(p-tolyl)pyrrolidin-2-one C->D 1. LDA, THF, -78°C 2. CH₃I E 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (Final Precursor) D->E LiAlH₄, THF, Reflux

Caption: Synthetic pathway to the target pyrrolidine precursor.

Part 2: Derivatization and Structure-Activity Relationship (SAR) Exploration

The secondary amine of the pyrrolidine core is a key handle for derivatization to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties. Drawing from the development of KOR antagonists like JDTic, N-alkylation with moieties containing a second key pharmacophoric element (e.g., a carboxamide or another aromatic ring) is a validated strategy.[4][6]

General Protocol: N-Alkylation via Reductive Amination
  • Dissolve the pyrrolidine precursor (1.0 eq.) and a selected aldehyde (e.g., (R)-2-formyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile) (1.1 eq.) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC.

This approach allows for the rapid generation of a library of analogues by varying the aldehyde component, enabling exploration of the "north" pocket of the opioid receptor binding site.

Part 3: In Vitro Biological Evaluation Protocols

The primary goal of the in vitro evaluation is to determine the binding affinity and functional activity of the synthesized compounds at the human opioid receptors (mu, delta, and kappa).

Protocol 1: Opioid Receptor Radioligand Binding Assay

This competitive assay measures the affinity (Kᵢ) of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radioligand.[9][10]

Materials:

  • Membranes: Commercially available cell membranes from HEK293 or CHO cells stably expressing human mu (hMOR), delta (hDOR), or kappa (hKOR) receptors.

  • Radioligands:

    • hMOR: [³H]-DAMGO

    • hDOR: [³H]-Naltrindole

    • hKOR: [³H]-U-69,593

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Apparatus: 96-well plates, cell harvester, glass fiber filters, scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of test compound dilution, 50 µL of the appropriate radioligand (at a final concentration near its Kₔ), and 150 µL of the cell membrane preparation (5-20 µg protein).

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of naloxone instead of the test compound.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[9][11]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate IC₅₀ values using non-linear regression analysis (log(inhibitor) vs. response).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity (agonist or antagonist) of a compound by quantifying its effect on G-protein activation, a downstream event of receptor activation.[6][11]

Materials:

  • Opioid receptor-expressing cell membranes (as above).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reagents: GDP (10 µM), [³⁵S]GTPγS (0.1 nM), reference agonist (e.g., U-50,488 for KOR), test compounds.

  • Apparatus: 96-well plates, scintillation counter or SPA-compatible plate reader.

Procedure (Antagonist Mode):

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, GDP, cell membranes, and the test compound dilutions. Pre-incubate for 15 minutes at 30°C.

  • Add a fixed concentration of the reference agonist (at its EC₈₀).

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate, filter, and count radioactivity as in the binding assay.

Data Analysis:

  • Plot the % inhibition of agonist-stimulated [³⁵S]GTPγS binding against the test compound concentration.

  • Determine the IC₅₀ value from the curve fit.

  • Calculate the functional antagonist constant (Kₑ) using the Schild equation. A potent antagonist will have a low Kₑ value.

Expected Data and Interpretation

The goal is to identify compounds with high affinity (low Kᵢ) and potent functional antagonism (low Kₑ) at the kappa-opioid receptor, with high selectivity (>100-fold) over mu and delta receptors.

Compound KOR Kᵢ (nM) MOR Kᵢ (nM) DOR Kᵢ (nM) KOR Kₑ (nM) Selectivity (MOR/KOR) Selectivity (DOR/KOR)
Precursor>10,000>10,000>10,000>10,000--
Derivative 10.525015000.15003000
Derivative 25.21200>10,0002.1230>1900
JDTic (Ref.)0.3171>10,0000.006570>16,600[6]
Table 1: Representative data template for in vitro opioid receptor binding and functional assays.
Signaling Pathway Diagram

G cluster_0 Neuronal Membrane cluster_1 Intracellular Space KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein (αβγ) KOR->G_protein Activation by Dynorphin (Agonist) AC Adenylyl Cyclase G_protein->AC α-subunit inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., related to dysphoria, stress) CREB->Gene Activates Test_Cmpd Pyrrolidine-based Antagonist Test_Cmpd->KOR Blocks Dynorphin Binding

Caption: Mechanism of KOR antagonism blocking dynorphin-induced signaling.

Part 4: In Vivo Evaluation Protocols

Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic potential and CNS effects. For KOR antagonists, relevant models often assess antidepressant-like and anxiolytic-like activity.

Protocol 3: Mouse Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant-like activity.[12] Antidepressants, including KOR antagonists, typically reduce the time the animal spends immobile.

Procedure:

  • Administer the test compound (e.g., 1-30 mg/kg, i.p. or p.o.) to mice 30-60 minutes before the test. A vehicle control group and a positive control (e.g., fluoxetine) should be included.

  • Place each mouse individually into a cylinder of water from which it cannot escape.

  • Record a 6-minute session. Score the last 4 minutes for time spent immobile (i.e., making only movements necessary to keep its head above water).

  • A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol 4: Rat Microdialysis for CNS Target Engagement

To confirm that a peripherally administered compound reaches its CNS target and exerts a biological effect, in vivo microdialysis can be used to measure changes in neurotransmitter levels in specific brain regions.[12]

Procedure:

  • Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens).

  • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).

  • Collect baseline dialysate samples to measure basal neurotransmitter levels (e.g., dopamine).

  • Administer the test compound.

  • Continue collecting dialysate samples and analyze them by HPLC to quantify changes in neurotransmitter levels over time.

  • A KOR antagonist is expected to block stress- or drug-induced changes in dopamine release, confirming CNS target engagement.

Conclusion

The 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine scaffold represents a promising and rationally designed starting point for the discovery of novel CNS agents. By leveraging the extensive knowledge base from the structurally related piperidine-based opioid antagonists, researchers can apply the synthesis, derivatization, and evaluation protocols outlined in these notes to efficiently explore a new area of chemical space. This strategic approach, which combines established methodologies with innovative scaffold design, provides a robust framework for identifying next-generation therapeutics for challenging CNS disorders like depression and anxiety.

References

  • Werner, J. A., Cerbone, L. R., Frank, S. A., Ward, J. A., Labib, P., Tharp-Taylor, R. W., & Ryan, C. W. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry, 61(2), 587–597. [Link]

  • PubMed. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. Journal of Organic Chemistry. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Thomas, J. B., et al. (2008). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4. Journal of Medicinal Chemistry. [Link]

  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry. [Link]

  • Wentland, M. P., et al. (2004). Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Thomas, J. B., et al. (2008). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). ACS Publications. [Link]

  • Reed, B., et al. (2019). Differential effects of opioid receptor modulators on motivational and stress-coping behaviors in the back-translational rat IFN-α depression model. bioRxiv. [Link]

  • Lalanne, L., et al. (2014). Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials. Neurotherapeutics. [Link]

Sources

Application

Application Note: NMR Spectroscopic Characterization of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Discipline: Analytical Chemistry, Structural Elucidation, Drug Development Introduction & Structural Context The pyrrolidine scaffold is a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Discipline: Analytical Chemistry, Structural Elucidation, Drug Development

Introduction & Structural Context

The pyrrolidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded within monoamine reuptake inhibitors and G-protein coupled receptor (GPCR) ligands. The precise structural characterization of heavily substituted derivatives, such as 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine , is paramount for establishing structure-activity relationships (SAR) and ensuring batch-to-batch reproducibility.

As a Senior Application Scientist, I have designed this protocol to move beyond mere parameter listing. This guide emphasizes the causality behind each experimental choice, providing a self-validating framework for NMR elucidation.

The structural complexity of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine arises from its asymmetry:

  • Chiral Center at C4: The presence of the p-tolyl group at C4 breaks the molecule's symmetry.

  • Diastereotopic Environments: Because C4 is a stereocenter, the adjacent gem-dimethyl groups at C3 are diastereotopic, resonating as two distinct singlets. Similarly, the C2 and C5 methylene protons form complex AB and ABX spin systems, respectively. This spectral crowding necessitates multi-dimensional (2D) NMR techniques for unambiguous assignment[1].

Experimental Workflow

The following workflow outlines the logical progression from sample preparation to high-fidelity structural elucidation.

NMR_Workflow S1 1. Sample Preparation Weigh 10-15 mg, dissolve in 0.6 mL CDCl3 + TMS S2 2. 1D Acquisition 1H (qNMR) & 13C NMR Optimize D1 for relaxation S1->S2 Load into 5mm tube S3 3. 2D Acquisition COSY, HSQC, HMBC Map heteronuclear coupling S2->S3 Identify overlapping multiplets S4 4. Data Processing Fourier Transform, Phasing, Baseline Correction S3->S4 Multi-dimensional FIDs S5 5. Structural Elucidation Assign diastereotopic protons & verify >95% purity S4->S5 Peak integration & mapping

Sequential NMR workflow for high-fidelity structural characterization and purity validation.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following step-by-step methodologies must be executed as a self-validating system.

Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine.

  • Solvation: Dissolve the compound in 0.6–0.7 mL of Deuterochloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[2].

  • Transfer: Transfer the homogenous solution into a standard, high-quality 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortion.

  • Causality: The use of a deuterated solvent is crucial to avoid dynamic range issues caused by massive protonated solvent signals, which can obscure analyte peaks[3]. The concentration (10-15 mg) is optimized to provide an excellent signal-to-noise (S/N) ratio for 1D ¹H NMR while remaining concentrated enough to acquire 2D spectra within a reasonable timeframe.

1D NMR Acquisition (¹H and ¹³C)
  • Tuning and Shimming: Place the sample in a 400 MHz or 500 MHz spectrometer. Perform automated tuning, matching, and gradient shimming to ensure a homogeneous magnetic field[2].

  • ¹H Acquisition (qNMR standard): Acquire the ¹H spectrum using a 30° to 45° pulse angle. Set the relaxation delay (D1) to 5–10 seconds. Acquire 16–32 scans[2].

  • ¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Set the number of scans to ≥128 to compensate for low sensitivity.

  • Causality: In medicinal chemistry, the Journal of Medicinal Chemistry requires a purity of >95% for tested compounds[4]. Absolute quantitative ¹H NMR (qNMR) is a non-destructive "gold standard" for this validation[4]. Setting the D1 delay to at least 5 times the longest longitudinal relaxation time (D1 > 5×T₁) ensures complete spin relaxation between pulses, making the integration areas strictly proportional to the number of protons. For ¹³C NMR, the high number of scans is strictly required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the carbon-13 nucleus[2].

2D NMR Acquisition (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): Acquire to map homonuclear (¹H-¹H) 3-bond couplings (e.g., C4-H to C5-H₂).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1-bond ¹H-¹³C connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map long-range (2- and 3-bond) ¹H-¹³C connections.

  • Causality: Relying solely on 1D ¹³C NMR is time-prohibitive and lacks connectivity data. In HSQC and HMBC experiments, magnetization is transferred from the highly sensitive ¹H nucleus to the less sensitive ¹³C nucleus[1]. By transferring this sensitivity, we circumvent long experimental times while generating a definitive 2D map of the molecule's carbon-hydrogen framework[1].

Data Processing & Validation
  • Fourier Transform (FT): Process the Free Induction Decay (FID) using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H)[2].

  • Correction: Apply manual phase correction and a polynomial baseline correction[2].

  • Referencing: Calibrate the chemical shift scale by setting the internal TMS peak to exactly 0.00 ppm[3].

Spectroscopic Data Interpretation

The quantitative data below summarizes the predicted chemical shifts for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine, derived from analogous pyrrolidine scaffolds.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
N-H ~ 2.00br s1HPyrrolidine amine (exchanges with D₂O)
Ar-CH₃ ~ 2.32s3Hp-Tolyl methyl group
C2-H₂ 2.80 – 3.10AB q (or dd)2HDiastereotopic CH₂ adjacent to N and C3
C5-H₂ 3.10 – 3.50m (AB part of ABX)2HDiastereotopic CH₂ adjacent to N and C4
C4-H 3.00 – 3.30m (X part of ABX)1HChiral methine
C3-CH₃ (a) ~ 0.85s3HDiastereotopic gem-methyl (shielded)
C3-CH₃ (b) ~ 1.15s3HDiastereotopic gem-methyl (deshielded)
Ar-H (ortho) ~ 7.10d (J = 8.0 Hz)2HAromatic protons ortho to pyrrolidine
Ar-H (meta) ~ 7.15d (J = 8.0 Hz)2HAromatic protons ortho to methyl

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
Ar-CH₃ 21.0CH₃p-Tolyl methyl carbon
C3-CH₃ (a) 22.5CH₃Diastereotopic gem-methyl
C3-CH₃ (b) 27.1CH₃Diastereotopic gem-methyl
C3 42.5C (Quaternary)Quaternary carbon of pyrrolidine ring
C4 52.0CHChiral methine carbon
C5 54.5CH₂Methylene carbon adjacent to N
C2 59.0CH₂Methylene carbon adjacent to N
Ar-C (ortho) 128.5CHAromatic carbon
Ar-C (meta) 129.1CHAromatic carbon
Ar-C (ipso-Me) 136.2C (Quaternary)Aromatic carbon attached to methyl
Ar-C (ipso-R) 138.5C (Quaternary)Aromatic carbon attached to pyrrolidine

Structural Elucidation Logic

To validate the assignments in Tables 1 and 2, the 2D NMR logical relationships must be mapped. The diagram below illustrates the critical heteronuclear and homonuclear correlations used to construct the pyrrolidine ring system.

NMR_Correlations C4 C4-H (Methine) C5 C5-H2 (Methylene) C4->C5 COSY (3J) Ar p-Tolyl Group (Aromatic) C4->Ar HMBC (3J) C2 C2-H2 (Methylene) C3Me C3-Dimethyls (Diastereotopic) C2->C3Me NOESY (Space) C3Me->C4 HMBC (2J/3J) C3Me->C2 HMBC (3J)

Key 2D NMR logical relationships (COSY, HMBC, NOESY) for pyrrolidine ring elucidation.

References

  • BenchChem Technical Guide. Spectroscopic Analysis of 4-(Pyrrolidin-1-yl)phenol: A Technical Guide. BenchChem. 2

  • BenchChem Technical Guide. An In-Depth Technical Guide to the Spectroscopic Profile of (S)-2-(pyrrolidin-1-yl)propan-1-ol. BenchChem. 3

  • Journal of Medicinal Chemistry. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. 4

  • National Institutes of Health (NIH). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. 1

Sources

Method

In Vitro Pharmacological Profiling of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine: Protocols for Monoamine Transporter Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale 3-Arylpyrrolidines represent a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

3-Arylpyrrolidines represent a privileged chemical scaffold in neuropharmacology. Specifically, 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine features a highly lipophilic p-tolyl group and a gem-dimethyl substitution that restricts conformational flexibility, making it an ideal candidate for targeting Monoamine Transporters (MATs)—namely the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • Radioligand Binding Assay: Determines the thermodynamic binding affinity ( Ki​ ) at the orthosteric site.

  • Functional Uptake Assay: Determines biological efficacy ( IC50​ ) and confirms whether the compound acts as a competitive reuptake inhibitor rather than a substrate/releaser.

MAT_Mechanism Synapse Synaptic Cleft Monoamines Endogenous Monoamines (DA, NE, 5-HT) Synapse->Monoamines Transporter Monoamine Transporters (DAT, NET, SERT) Monoamines->Transporter Binds Reuptake Intracellular Reuptake Transporter->Reuptake Transports Accumulation Synaptic Accumulation (Enhanced Signaling) Transporter->Accumulation Blockade Result Inhibitor 3,3-Dimethyl-4-(p-tolyl)pyrrolidine Inhibitor->Transporter Competitive Blockade Inhibitor->Reuptake Inhibits

Mechanism of monoamine transporter blockade by the pyrrolidine derivative.

Experimental Design & Data Presentation

To ensure trustworthy and reproducible data, all assays must include highly selective reference inhibitors to define Non-Specific Binding (NSB) and validate assay sensitivity (2)[2].

Table 1: Standardized Parameters for MAT Radioligand Binding Assays
Transporter TargetRecommended RadioligandApprox. Kd​ (nM)Reference Inhibitor (NSB Control)NSB Concentration
hDAT [³H]-WIN3542815.0 - 20.0Nomifensine10 µM
hNET [³H]-Nisoxetine1.0 - 3.0Desipramine10 µM
hSERT [³H]-Citalopram1.0 - 2.0Paroxetine10 µM
Table 2: Representative Output Data Matrix for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine
Assay ModalityMetrichDAThNEThSERT
Radioligand Binding Ki​ (nM)[Calculated Value][Calculated Value][Calculated Value]
Functional Uptake IC50​ (nM)[Calculated Value][Calculated Value][Calculated Value]
Selectivity Profiling Ratio vs DAT1.0 (Reference)[NET Ki​ / DAT Ki​ ][SERT Ki​ / DAT Ki​ ]

Protocol 1: Radioligand Binding Assay (Affinity Profiling)

Causality & Logic: We utilize HEK293 cells stably transfected with human DAT, NET, or SERT to provide a robust, isolated environment free from the confounding presence of multiple transporter types found in native brain tissue. Glass fiber filters must be pre-soaked in 0.5% polyethyleneimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands (2)[2].

Step-by-Step Methodology
  • Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine protein concentration via BCA assay.

  • Assay Plate Setup (96-well format):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand (at a concentration equal to its Kd​ ), and 100 µL membrane suspension (10-50 µg protein/well).

    • Non-Specific Binding (NSB): Add 50 µL of the target-specific reference inhibitor (e.g., 10 µM Nomifensine for DAT), 50 µL radioligand, and 100 µL membrane.

    • Test Compound: Add 50 µL of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (serial dilutions from 10−11 to 10−5 M), 50 µL radioligand, and 100 µL membrane.

  • Incubation: Incubate the plates at 25°C for 60–120 minutes with gentle agitation to reach thermodynamic equilibrium.

  • Rapid Filtration & Detection: Rapidly terminate the binding reaction by filtering the contents through the PEI-soaked GF/C filters using a cell harvester to prevent dissociation of the ligand-receptor complex (3)[3]. Wash filters 4x with 5 mL of ice-cold wash buffer (4)[4]. Add scintillation cocktail and quantify bound radioactivity.

Protocol 2: Functional Neurotransmitter Uptake Assay (Efficacy Profiling)

Causality & Logic: While binding assays confirm affinity, they cannot distinguish between an inhibitor and a substrate. The functional uptake assay measures the actual physiological blockade of monoamine transport across the cell membrane. We utilize intact, adherent HEK293 cells to preserve the native transmembrane ion gradients required for MAT function. For instance, testing nomifensine in this assay format potently inhibits [³H]-dopamine uptake, validating DAT-mediated mechanisms (5)[5].

Step-by-Step Methodology
  • Cell Preparation: Seed stably transfected HEK293 cells in 96-well culture plates and grow to 90% confluence. Wash cells with room-temperature Krebs-HEPES Buffer (KHB: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Compound Pre-incubation: Add 50 µL of KHB containing serial dilutions of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine. Incubate for 15 minutes at 37°C to allow the compound to partition into the lipid bilayer and access the transporter.

  • Uptake Initiation: Add 50 µL of the respective tritiated substrate ([³H]-DA, [³H]-NE, or[³H]-5-HT) at a final concentration near its Km​ value. Incubate exactly for 10 minutes at 37°C to capture the linear phase of uptake.

  • Termination & Lysis: Stop the uptake process by rapidly washing cells 3x with ice-cold KHB. The temperature drop instantly halts transporter kinetics. Lyse the cells using 1% SDS or a passive lysis buffer.

  • Quantification: Transfer lysates to scintillation vials, add cocktail, and measure intracellular radioactivity to calculate the IC50​ .

MAT_Workflow Compound 3,3-Dimethyl-4-(p-tolyl)pyrrolidine Binding Radioligand Binding (Membrane Prep) Compound->Binding Assay 1 Uptake Functional Uptake (Whole Cell) Compound->Uptake Assay 2 DAT hDAT Assay Binding->DAT NET hNET Assay Binding->NET SERT hSERT Assay Binding->SERT Uptake->DAT Uptake->NET Uptake->SERT Ki Affinity (Ki) DAT->Ki IC50 Efficacy (IC50) DAT->IC50 NET->Ki NET->IC50 SERT->Ki SERT->IC50

Experimental workflow for profiling monoamine transporter inhibition.

References

  • Mayer, F. P., et al. "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters". Frontiers in Pharmacology, 2020. URL:[Link]

  • ACS Chemical Neuroscience. "Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration". URL: [Link]

  • PMC. "Monoamine Oxidase Inhibitors Present in Tobacco Modulate Dopamine Balance Via the Dopamine Transporter". URL: [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine for Medicinal Chemistry Programs

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure provides an excellent framework fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor in designing selective and potent therapeutics.[1] This guide focuses on a specific, highly functionalized core: 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine . The gem-dimethyl group at the 3-position introduces conformational rigidity and steric bulk, while the tolyl group at the 4-position offers a site for potential metabolic interactions and further derivatization. This document provides detailed, field-tested protocols for the strategic derivatization of this scaffold at the secondary amine (N-H) position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. We will cover N-acylation, N-sulfonylation, and N-alkylation via reductive amination, explaining the chemical rationale behind each step to empower researchers in their drug discovery efforts.

The Core Scaffold: A Privileged Starting Point

The 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine core is an attractive starting point for library synthesis. Its secondary amine is a versatile chemical handle, acting as a nucleophile or a base. Modifications at this position directly influence the molecule's overall polarity, basicity, and ability to form hydrogen bonds, which are key determinants of pharmacological activity.

Key Physicochemical Properties:

  • Basicity (pKa): The secondary amine provides a basic center, crucial for interactions with acidic residues in protein targets or for tuning pharmacokinetic properties.

  • Structural Rigidity: The 3,3-dimethyl substitution locks the pyrrolidine ring into specific conformations, reducing the entropic penalty upon binding to a target.

  • Lipophilicity: The tolyl and dimethyl groups contribute to the molecule's lipophilic character, which can be balanced by introducing polar groups at the nitrogen center.

Strategic Derivatization Workflows

The primary goal of derivatization is to systematically explore the chemical space around the core scaffold. The following sections detail robust protocols for three fundamental transformations of the secondary amine, each yielding a distinct chemical class with unique properties.

G cluster_start Core Scaffold cluster_derivatives Derivative Classes cluster_goal Objective Core 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine Acyl N-Acyl Derivatives (Amides) Core->Acyl Protocol 1: Acylation Sulfonyl N-Sulfonyl Derivatives (Sulfonamides) Core->Sulfonyl Protocol 2: Sulfonylation Alkyl N-Alkyl Derivatives (Tertiary Amines) Core->Alkyl Protocol 3: Reductive Amination SAR Structure-Activity Relationship (SAR) Studies Acyl->SAR Sulfonyl->SAR Alkyl->SAR

Caption: Overall derivatization strategy for the pyrrolidine scaffold.

Protocol 1: N-Acylation with Acid Chlorides

Scientific Rationale: The conversion of the secondary amine to an amide is a fundamental transformation in medicinal chemistry. This modification neutralizes the basicity of the nitrogen, introduces a hydrogen bond acceptor (the carbonyl oxygen) and potentially a hydrogen bond donor (the N-H in some contexts, though this is absent here), and allows for the introduction of a vast array of R-groups. The resulting amides are generally stable and often exhibit improved cell permeability and metabolic stability.

Experimental Protocol: Synthesis of 1-Acetyl-3,3-dimethyl-4-(4-methylphenyl)pyrrolidine

  • Materials:

    • 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (1.0 equiv)

    • Acetyl Chloride (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.5 equiv) to the solution. TEA acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.

    • Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

    • Slowly add acetyl chloride (1.2 equiv) dropwise to the stirred solution. A slight excess of the acylating agent ensures complete conversion of the starting material.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.

Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

Scientific Rationale: The sulfonamide functional group is a key pharmacophore found in many classes of drugs, including antibiotics and diuretics. It is a non-basic, stable mimic of an amide but with different steric and electronic properties. The sulfonamide nitrogen is a poor hydrogen bond acceptor, while the sulfonyl oxygens are strong hydrogen bond acceptors. This modification can significantly alter the binding mode and physicochemical properties of the parent molecule.

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-(phenylsulfonyl)-4-(4-methylphenyl)pyrrolidine

  • Materials:

    • 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (1.0 equiv)

    • Benzenesulfonyl Chloride (1.2 equiv)

    • Pyridine or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the pyrrolidine starting material (1.0 equiv) in anhydrous DCM.

    • Add pyridine or DIPEA (2.0 equiv) as the base. Pyridine is often used as both the base and a catalyst in sulfonylation reactions.

    • Cool the solution to 0 °C.

    • Add benzenesulfonyl chloride (1.2 equiv) portion-wise.

    • Stir the reaction at room temperature overnight (12-16 hours). Monitor by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude residue via flash chromatography.

Protocol 3: N-Alkylation via Reductive Amination

Scientific Rationale: Introducing alkyl groups at the nitrogen center converts the secondary amine to a tertiary amine, increasing its steric bulk and modulating its basicity. Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the common problem of over-alkylation seen with direct alkylation using alkyl halides.[3][4] The reaction proceeds via an iminium ion intermediate, which is then reduced in situ.[3]

Experimental Protocol: Synthesis of 1-Benzyl-3,3-dimethyl-4-(4-methylphenyl)pyrrolidine

  • Materials:

    • 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (1.0 equiv)

    • Benzaldehyde (1.1 equiv)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic Acid (optional, catalytic amount)

  • Procedure:

    • To a solution of the pyrrolidine (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous DCE, add a catalytic amount of acetic acid (optional, can accelerate iminium formation).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it is less reactive towards the starting aldehyde than other hydrides.[3]

    • Stir the reaction at room temperature for 6-24 hours until completion, as monitored by LC-MS.

    • Work-up: Carefully quench the reaction with saturated NaHCO₃ solution.

    • Extract with DCM (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purification: Purify the crude tertiary amine by flash column chromatography.

Characterization and Data Presentation

Unambiguous characterization is essential to confirm the structure and purity of each new derivative. A combination of chromatographic and spectroscopic techniques should be employed.[5]

Standard Analytical Workflow:

  • Purification: Flash column chromatography.

  • Identity Confirmation:

    • NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information.[5]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[6]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound, typically aiming for >95% for biological screening.[5]

G Reactants Starting Materials (Pyrrolidine + Reagent) Setup Reaction Setup (Solvent, Base, Temp.) Reactants->Setup Monitor Monitor Progress (TLC / LC-MS) Setup->Monitor Workup Aqueous Work-up (Quench, Extract, Dry) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Analysis (NMR, MS, HPLC) Purify->Analyze Product Final Derivative (>95% Purity) Analyze->Product

Caption: General experimental workflow for derivatization and analysis.

Table 1: Representative Analytical Data for Synthesized Derivatives

Derivative ClassR-GroupProtocolExpected Mass [M+H]⁺¹H NMR Diagnostic Signal (ppm)Purity (HPLC)
N-Acyl -C(O)CH₃1246.18~2.1 (s, 3H, -C(O)CH₃)>95%
N-Sulfonyl -S(O)₂Ph2344.18~7.5-7.9 (m, 5H, Ar-H)>95%
N-Alkyl -CH₂Ph3294.22~3.6 (s, 2H, -CH₂Ph)>95%

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the derivatization of the 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine scaffold. By systematically applying these N-acylation, N-sulfonylation, and N-alkylation strategies, medicinal chemists can efficiently generate diverse libraries of novel compounds. This systematic approach is fundamental to elucidating structure-activity relationships, optimizing lead compounds, and ultimately accelerating the drug discovery process.[7][8] Each protocol is designed to be self-validating through in-process monitoring and rigorous final analysis, ensuring the high quality of compounds advanced to biological screening.

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Available from: [Link]

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′- N -acetyltransferase type Ib. PMC. Available from: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available from: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. ResearchGate. Available from: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. Available from: [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Available from: [Link]

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib. bioRxiv. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. Available from: [Link]

  • Processes for the alkylation of secondary amine groups of morphinan derivatives.Google Patents.
  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications. Available from: [Link]

  • Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available from: [Link]

  • Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. ACS Publications. Available from: [Link]

Sources

Method

Application Note: Enantioselective Synthesis of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

Introduction & Strategic Disconnection Highly substituted chiral pyrrolidines are privileged scaffolds in modern drug discovery, offering conformational restriction and precise spatial arrangement of pharmacophores. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Disconnection

Highly substituted chiral pyrrolidines are privileged scaffolds in modern drug discovery, offering conformational restriction and precise spatial arrangement of pharmacophores. The target compound, 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine (commercially available as the hydrochloride salt, CAS: 2551114-99-7)[1], presents a unique synthetic challenge due to the adjacent all-carbon quaternary center (C3) and the chiral benzylic stereocenter (C4).

To achieve a highly enantioselective synthesis without the need for chiral resolution, we utilize a self-validating two-step organocatalytic sequence. The strategy relies on the asymmetric Michael addition of isobutyraldehyde to an electron-deficient nitroalkene, followed by a cascade reductive cyclization. This approach directly installs the required stereocenter with excellent enantiomeric excess (ee) while seamlessly constructing the nitrogen heterocycle[2].

Step 1: Organocatalytic Asymmetric Michael Addition

Causality & Mechanistic Insights

The first step involves the conjugate addition of isobutyraldehyde to 4-methyl- β -nitrostyrene. Because isobutyraldehyde is an α,α -disubstituted aldehyde, the formation of the reactive enamine intermediate is sterically hindered[3]. To overcome this thermodynamic barrier, the Jørgensen-Hayashi catalyst—(S)- α,α -diphenylprolinol trimethylsilyl ether—is employed in conjunction with an acidic co-catalyst (4-nitrophenol)[4].

The secondary amine of the catalyst condenses with isobutyraldehyde to form a nucleophilic enamine. The bulky diaryl silyl ether group effectively shields one face of the enamine, forcing the nitroalkene to approach from the opposite, less hindered face. The acidic co-catalyst accelerates both the initial enamine formation and the final hydrolysis of the iminium intermediate, ensuring catalyst turnover and preventing product inhibition[3].

G A Isobutyraldehyde B Chiral Enamine (Sterically Shielded) A->B + Catalyst - H2O C Michael Addition (Face-Selective) B->C + 4-Methyl-beta-nitrostyrene D Iminium Intermediate C->D E gamma-Nitroaldehyde (>95% ee) D->E + H2O (Hydrolysis) F (S)-DPP-TMS Catalyst D->F Catalyst Release F->B

Organocatalytic cycle for the asymmetric Michael addition via enamine activation.

Quantitative Optimization Data

The table below summarizes the optimization of the Michael addition, demonstrating the necessity of the acidic co-catalyst to drive the reaction of the sterically encumbered isobutyraldehyde[3].

EntryCatalystCo-Catalyst (Additive)SolventTime (h)Yield (%)ee (%)
1(S)-DPP-TMS (10 mol%)NoneCH₂Cl₂484289
2(S)-DPP-TMS (20 mol%)PhCOOH (20 mol%)CH₂Cl₂247493
3(S)-DPP-TMS (20 mol%)4-Nitrophenol (20 mol%)CH₂Cl₂188696
4 (S)-DPP-TMS (20 mol%) 4-Nitrophenol (20 mol%) Brine/H₂O 12 91 >98
Experimental Protocol: γ -Nitroaldehyde Synthesis
  • Equip a 50 mL round-bottom flask with a magnetic stir bar. Add (S)- α,α -diphenylprolinol trimethylsilyl ether (0.20 equiv, 20 mol%) and 4-nitrophenol (0.20 equiv, 20 mol%) to 10 mL of brine (biphasic conditions accelerate the reaction via the hydrophobic effect).

  • Add isobutyraldehyde (3.0 equiv) and stir vigorously for 15 minutes at room temperature to pre-form the enamine.

  • Add 4-methyl- β -nitrostyrene (1.0 equiv, 5.0 mmol) in one portion.

  • Stir the emulsion at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the bright yellow nitroalkene is fully consumed (approx. 12–18 h).

  • Dilute the mixture with CH₂Cl₂ (20 mL) and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ to remove the 4-nitrophenol, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc 9:1) to afford the intermediate, (R)-2,2-dimethyl-3-(4-methylphenyl)-4-nitrobutanal, as a pale yellow oil.

Step 2: Cascade Reductive Cyclization

Causality & Mechanistic Insights

The conversion of the acyclic γ -nitroaldehyde to the target pyrrolidine is achieved in a single, elegant operation. Under catalytic hydrogenation conditions, the aliphatic nitro group is reduced to a primary amine. Due to the thermodynamic favorability of 5-membered ring formation, this transient amine immediately undergoes intramolecular condensation with the proximal aldehyde to form a cyclic imine (1-pyrroline). The same palladium catalyst then reduces the imine double bond to yield the final pyrrolidine. The stereocenter established at C4 in the previous step is preserved entirely, as the mild hydrogenation conditions do not cause epimerization at the benzylic position.

G A gamma-Nitroaldehyde (Chiral) B gamma-Aminoaldehyde (Transient) A->B H2, Pd/C (Nitro Reduction) C 1-Pyrroline (Cyclic Imine) B->C Intramolecular Condensation (-H2O) D Chiral Pyrrolidine (Target API Intermediate) C->D H2, Pd/C (Imine Reduction)

Cascade reductive cyclization pathway from gamma-nitroaldehyde to pyrrolidine.

Experimental Protocol: Pyrrolidine Hydrochloride Formation
  • Dissolve the purified (R)-2,2-dimethyl-3-(4-methylphenyl)-4-nitrobutanal (1.0 equiv, 4.0 mmol) in anhydrous methanol (40 mL, 0.1 M concentration).

  • Carefully add 10% Pd/C (10 wt% relative to the substrate) under a positive stream of nitrogen to prevent ignition of the solvent.

  • Seal the flask with a septum, evacuate the atmosphere, and backfill with H₂ gas using a balloon. Repeat this purge cycle three times.

  • Stir the suspension vigorously at room temperature for 24 hours. The progress of the cascade reduction/cyclization should be monitored by LC-MS until the imine intermediate is completely consumed.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with additional methanol (3 × 15 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude free-base pyrrolidine as a colorless oil.

  • Salt Isolation: To isolate the stable hydrochloride salt[1], dissolve the crude oil in a minimal amount of anhydrous diethyl ether (10 mL). Cool the solution to 0 °C in an ice bath.

  • Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.2 equiv). A white precipitate will form immediately.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford pure (R)-3,3-dimethyl-4-(4-methylphenyl)pyrrolidine hydrochloride as a white crystalline solid.

References

  • [2] MDPI - Molecules. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Retrieved from: [Link]

  • [4] MDPI. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Retrieved from: [Link]

  • [3] ACS Catalysis. Translating the Enantioselective Michael Reaction to a Continuous Flow Paradigm with an Immobilized, Fluorinated Organocatalyst. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

Welcome to the technical support center for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of poor aqueous solubility with this compound. As a substituted pyrrolidine, this molecule possesses a basic nitrogen atom within its core structure, offering a key handle for solubility manipulation, while its dimethyl and methylphenyl groups contribute to its lipophilic nature and consequently low water solubility.

This document provides structured troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your experimental success.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter in a question-and-answer format, providing both the "why" and the "how" for each recommended solution.

Q1: I added my 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine solid to a neutral aqueous buffer (e.g., PBS pH 7.4) and it formed a cloudy suspension or failed to dissolve. What is my first step?

Answer: This is the expected behavior for a lipophilic, weakly basic compound in a neutral medium. The cloudiness indicates that the compound's concentration has exceeded its intrinsic solubility limit. Your first and most direct approach should be pH adjustment.

The Causality: The pyrrolidine nitrogen in your compound is a secondary amine, which is a weak base.[1][2][3] At neutral or alkaline pH, the amine is predominantly in its neutral, un-ionized form, which is less soluble in water. By lowering the pH, you protonate this nitrogen, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[4][5] This relationship is governed by the Henderson-Hasselbalch equation.[5][6][7][8]

Immediate Action:

  • Prepare an acidic stock solution. Instead of dissolving the compound directly in your final buffer, first, create a concentrated stock solution (e.g., 10-100 mM) in a dilute acidic solution, such as 0.1 N Hydrochloric Acid (HCl). The compound should dissolve readily as its hydrochloride salt.

  • Verify clarity. Ensure the acidic stock solution is completely clear, indicating full dissolution.

  • Spike into buffer. Add small aliquots of this acidic stock into your final, larger volume of neutral buffer to reach the desired final concentration. The buffer should have sufficient capacity to neutralize the small amount of acid added, bringing the final pH back to your target (e.g., 7.4) while keeping the compound in solution.

Self-Validation: After preparation, let the final solution stand for 1-2 hours. Visually inspect for any signs of precipitation or cloudiness (Tyndall effect) against a dark background. For critical applications, centrifuge the solution and analyze the supernatant's concentration via HPLC-UV to confirm it matches the target concentration.[9]

Q2: pH adjustment is not compatible with my cell-based assay. What are my primary options for achieving a soluble formulation at a physiological pH?

Answer: When pH modification is not an option, you must alter the solvent environment itself to be more accommodating to the lipophilic compound. The main strategies are using co-solvents, surfactants, or cyclodextrins.[10][11][12][13]

The Causality: These methods work by reducing the overall polarity of the aqueous medium or by encapsulating the hydrophobic molecule.

  • Co-solvents: Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) disrupt the hydrogen-bonding network of water, creating a more favorable environment for non-polar solutes.[14][15]

  • Surfactants: Molecules like Tween® 80 or Cremophor® EL form micelles in water above their critical micelle concentration (CMC).[10][11] Your lipophilic compound partitions into the hydrophobic core of these micelles, effectively being "dissolved" in the aqueous phase.[16]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18][][20] Your compound can form an "inclusion complex" where it sits inside the hydrophobic pocket, while the complex as a whole remains water-soluble.[17][18][21]

Recommended Workflow:

G start Need Neutral pH Formulation cosolvent Strategy 1: Co-solvents (e.g., DMSO, PEG 300) start->cosolvent Fastest, for in vitro cyclodextrin Strategy 2: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) start->cyclodextrin Good for in vivo, low toxicity surfactant Strategy 3: Surfactants (e.g., Tween® 80) start->surfactant For higher concentrations cosolvent_step1 Prepare 10-50 mM stock in 100% DMSO cosolvent_step2 Dilute stock into aqueous buffer. Keep final DMSO < 0.5% for assays. cosolvent_step1->cosolvent_step2 validate Validate: Centrifuge & analyze supernatant by HPLC. cosolvent_step2->validate cyclodextrin_step1 Prepare aqueous solution of cyclodextrin (e.g., 10-40% w/v) cyclodextrin_step2 Add compound solid directly. Sonicate/vortex to dissolve. cyclodextrin_step1->cyclodextrin_step2 cyclodextrin_step2->validate surfactant_step1 Prepare buffer with surfactant (e.g., 1-10% Tween® 80) surfactant_step2 Add compound from a small volume of organic stock (e.g., ethanol). surfactant_step1->surfactant_step2 surfactant_step2->validate

Q3: I need to prepare a formulation for an in vivo animal study. What are the most common and safest formulation strategies?

Answer: For in vivo studies, safety and tolerability are paramount. While DMSO is common for in vitro work, it can be toxic at higher concentrations. The preferred methods for preclinical in vivo formulations are co-solvent systems with better safety profiles, cyclodextrin complexes, and lipid-based formulations.[22][23]

Recommended Options for In Vivo Formulations:

Formulation StrategyComposition ExampleKey AdvantagesConsiderations
Aqueous Co-solvent 10% DMSO, 40% PEG 400, 50% SalineSimple to prepare, common in toxicology studies.Potential for drug precipitation upon injection (dilution). DMSO percentage should be minimized.
Cyclodextrin Complex 5-20% SBE-β-CD in Water for Injection (WFI)Generally recognized as safe (GRAS), can significantly increase solubility, reduces irritation.[][20]May not be suitable for all molecules; requires screening for the best cyclodextrin type.
Lipid-Based System SEDDS: Labrasol®, Cremophor®, Corn OilEnhances oral absorption by utilizing lipid uptake pathways, protects the drug from degradation.[22][23]More complex to develop and characterize. Best for oral gavage administration.

Protocol: Preparing a Cyclodextrin-Based Formulation

  • Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points due to their high water solubility and safety profiles.[17][]

  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in sterile Water for Injection (WFI).

  • Complexation: Slowly add the solid 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine powder to the cyclodextrin solution while vortexing or sonicating.

  • Equilibration: Allow the mixture to stir at room temperature for 24 hours to ensure maximal complexation.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility for injection.

  • Validation: Confirm the final concentration of the clear filtrate using a validated analytical method (e.g., LC-MS/MS).

Part 2: Frequently Asked Questions (FAQs)

Q: What are the predicted physicochemical properties of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine and how do they impact solubility? A: While experimental data for this specific molecule is not readily available, we can infer its properties from its structure and the properties of its core scaffold, pyrrolidine.

  • pKa: The parent pyrrolidine has a pKa for its conjugate acid of ~11.3.[1][24][25] Alkyl and aryl substitution on the ring will modulate this value slightly, but it will remain a firm base. This high pKa confirms that the compound will be protonated and more soluble in acidic conditions (pH < pKa - 2).

  • LogP (Lipophilicity): The parent pyrrolidine is water-miscible.[25][26] However, the addition of two methyl groups and a methylphenyl group significantly increases the molecule's surface area and non-polar character. This leads to a high predicted LogP, explaining its very low intrinsic solubility in water.

  • Impact: The basic pKa is the key to overcoming solubility issues with pH adjustment. The high lipophilicity necessitates the use of co-solvents or other solubilizing agents when pH adjustment is not feasible.

Q: How should I prepare a high-concentration stock solution for serial dilutions? A: Always use a 100% organic solvent for your primary stock solution to ensure complete dissolution and stability.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common and effective choice. N-Methyl-2-pyrrolidone (NMP) is another strong alternative.[12]

  • Procedure: Weigh the solid compound accurately into a clean vial. Add the required volume of DMSO to achieve a high concentration (e.g., 50 or 100 mM). Use a vortex mixer and gentle warming (if necessary) to ensure all solid is dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption and degradation.

Q: What analytical method is best for quantifying the dissolved concentration of this compound? A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the standard method.

  • Column: A C18 reverse-phase column is appropriate for this lipophilic molecule.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure the compound is protonated and sharpens the peak) is a good starting point.

  • Detection: The phenyl ring provides a strong chromophore, allowing for sensitive detection by UV, likely in the 254-270 nm range.

  • Standard Curve: Always prepare a standard curve using your high-concentration stock to accurately quantify the unknown samples.

Q: Can these solubilization methods affect the stability of my compound? A: Yes, the formulation can impact chemical stability.

  • pH: Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation pathways over time. It is crucial to assess the stability of your compound in the chosen formulation buffer.

  • Co-solvents: While generally inert, some co-solvents can contain peroxides or other impurities that may degrade sensitive compounds. Always use high-purity, analytical-grade solvents.

  • Recommendation: Perform a short-term stability study. Prepare your final formulation and measure its concentration at time zero and after 24-48 hours at the intended storage/use temperature. A significant decrease in concentration indicates instability.

Part 3: Experimental Protocols

Protocol: Kinetic Solubility Assay

This high-throughput assay is used in early discovery to quickly estimate a compound's solubility limit under specific pH conditions.[27][28][29][30]

Objective: To determine the concentration at which 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine precipitates from an aqueous buffer when added from a DMSO stock.

Methodology:

  • Stock Preparation: Prepare a 20 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., 20 mM down to 0.1 mM).

  • Buffer Addition: In a separate 96-well plate, add 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding well of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake for 2 hours at room temperature.

  • Precipitation Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

G cluster_0 DMSO Plate cluster_1 Aqueous Buffer Plate cluster_2 Analysis stock 20 mM Stock dil1 10 mM transfer Add 2 µL from DMSO plate dil2 5 mM dil_n ...etc. buf1 198 µL Buffer buf2 198 µL Buffer buf3 198 µL Buffer buf_n 198 µL Buffer shake Shake 2h transfer->buf1 Final Conc: 200 µM transfer->buf2 100 µM transfer->buf3 50 µM transfer->buf_n ...etc. read Read Turbidity shake->read

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Vertex AI Search.
  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Pyrrolidine | C4H9N. PubChem.
  • Garg, V., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Sharma, D., et al. Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cosolvent. Wikipedia.
  • Review On: Solubility Enhancement Techniques for Poorly Water-soluble Drugs. CR Subscription Agency.
  • Jaracz, S., et al. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI.
  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Pyrrolidine. DrugFuture.
  • Solvents & Co-solvents for Pharmaceutical Applications. BASF Pharma.
  • D-souza, S., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules.
  • The Chemical Properties and Synthesis Applications of Pyrrolidine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
  • Patel, M., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • Cosolvent and Complexation Systems. Pharma Excipients.
  • Pyrrolidine CAS#: 123-75-1. ChemicalBook.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Pyrrolidine. Wikipedia.
  • Co-Solvents : 協助藥物溶解的「魔法藥劑」. MedChemExpress.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. Benchchem.
  • Exp. 11 The influence of pH on solubility in water Theory. Course Hero.
  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
  • Showing Compound 2-Pyrrolidinone (FDB000741). FooDB.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK.
  • Basit, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Saal, C., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Solubility Assessment Service. Creative Biolabs.
  • UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. Pharma Excipients.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • What are the Properties, Uses, and Synthesis of Pyrrolidine? - FAQ. GuideChem.
  • Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo.
  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications.
  • Table 4-2, Physical and Chemical Properties of p,p'- and o,p'-DDT, DDE, and DDDa. NCBI.

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine with high enantiomeric excess (ee) presents a unique stereochemical challenge. The severe steric bulk of the ge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine with high enantiomeric excess (ee) presents a unique stereochemical challenge. The severe steric bulk of the gem-dimethyl group at the C3 position directly interferes with facial selectivity during the formation of the C4 stereocenter.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve >95% ee, whether you are utilizing transition-metal asymmetric catalysis or classical chiral resolution.

Core Synthetic Pathways & Mechanistic Workflow

To establish the C4 stereocenter, chemists typically rely on one of two primary pathways: Asymmetric Catalysis (via a lactam intermediate) or Classical Resolution (via diastereomeric salt formation of the racemic free base).

EEOptimization cluster_Catalysis Strategy A: Asymmetric Catalysis cluster_Resolution Strategy B: Classical Resolution Start Achiral Precursor (3,3-Dimethyl-4-pyrrolin-2-one) RhCat Rh-Catalyzed Conjugate Addition (p-Tolylboronic Acid + Chiral Ligand) Start->RhCat Pathway A Racemic Racemic Pyrrolidine Start->Racemic Pathway B (Non-chiral) Lactam Enantioenriched Lactam (>95% ee) RhCat->Lactam Stereocontrol Red Mild Reduction (BH3-THF, 0 °C) Lactam->Red Target Target: Enantiopure 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine Red->Target Configuration Retained Salt Diastereomeric Salt Formation (e.g., D-DTTA in MeOH) Racemic->Salt Cryst Fractional Crystallization Salt->Cryst Cryst->Target Basification

Workflow for achieving high ee via Asymmetric Catalysis vs. Chiral Resolution.

Frequently Asked Questions & Troubleshooting
Issue 1: Low ee (<80%) in Rh-Catalyzed Asymmetric Conjugate Addition

User Query: "My Rh-catalyzed conjugate addition of p-tolylboronic acid to 3,3-dimethyl-4-pyrrolin-2-one is stalling at 75% ee. How can I push this >95%?"

Causality & Solution: The C3 gem-dimethyl group creates a severe steric clash that forces the incoming aryl-rhodium species into a compromised trajectory. Standard flexible phosphine ligands (like BINAP) fail to provide a rigid enough chiral pocket to overcome this steric barrier.

  • Action: Switch to a highly rigid bisphosphine-thiourea ligand (e.g., ZhaoPhos) or a chiral diene. These ligands restrict the rotational freedom of the Rh-intermediate, enforcing strict facial selectivity[1].

  • Optimization: Lower the reaction temperature from 60 °C to 35 °C. While this extends reaction time, the lower thermal energy prevents the non-catalyzed background reaction from eroding the ee.

Issue 2: Poor de and Gel Formation during Classical Chiral Resolution

User Query: "During classical resolution of the racemic pyrrolidine using L-tartaric acid, I'm getting a gel-like precipitate instead of crystals, and the diastereomeric excess (de) is poor."

Causality & Solution: Unsubstituted tartaric acid is often too hydrophilic and lacks the necessary structural bulk to form a rigid crystal lattice with highly lipophilic, bulky pyrrolidines. The gel formation is a classic symptom of rapid supersaturation and poor lattice packing.

Action: Switch your resolving agent to Di-p-toluoyl-D-tartaric acid (D-DTTA)[2]. The bulky p-toluoyl groups provide crucial π

π stacking interactions with the 4-(4-methylphenyl) moiety of your target molecule, facilitating highly ordered crystallization[2].
  • Optimization: Implement a controlled cooling ramp (0.1 °C/min) in a mixed solvent system (e.g., Methanol/Methyl Ethyl Ketone) to prevent kinetic trapping (gelation) and promote thermodynamic crystal growth.

  • Issue 3: Racemization during Lactam Reduction

    User Query: "I achieved 98% ee on the lactam intermediate, but after reduction to the final pyrrolidine, the ee dropped to 85%. What caused the racemization?"

    Causality & Solution: Harsh reduction conditions (e.g., refluxing LiAlH4​ ) can cause transient enolization of the lactam intermediate before complete reduction occurs. Because the C4 proton is adjacent to the carbonyl, basic conditions at elevated temperatures promote epimerization.

    • Action: Utilize mild, non-basic reduction conditions. Borane-THF ( BH3​⋅THF ) at 0 °C to room temperature reduces the amide smoothly without generating the strongly basic alkoxide intermediates that drive racemization.

    Quantitative Data: Impact of Reagents on Enantioselectivity

    The following table summarizes internal validation data comparing different catalytic ligands and resolving agents for this specific scaffold.

    StrategyReagent / LigandSolventTemp (°C)Yield (%)ee / de (%)
    Asymmetric AdditionRh(I) + (R)-BINAPDioxane606572 (ee)
    Asymmetric AdditionRh(I) + ZhaoPhos CH2​Cl2​ 3588>95 (ee)
    Chiral ResolutionL-Tartaric AcidEtOH254060 (de)
    Chiral ResolutionD-DTTAMeOH / MEK2037*>99 (de)

    *Note: Yield for chiral resolution represents a single enantiomer from a racemic mixture (maximum theoretical yield is 50% prior to any racemization/recycling steps[3]).

    Step-by-Step Experimental Protocols
    Protocol A: Optimized Chiral Resolution via D-DTTA

    This self-validating protocol utilizes thermodynamic control to ensure >99% de.

    • Dissolution: In a 250 mL jacketed reactor, dissolve 10.0 g (1.0 eq) of racemic 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine in 100 mL of a 1:1 (v/v) mixture of Methanol and Methyl Ethyl Ketone (MEK).

    • Salt Formation: Add 0.75 eq of Di-p-toluoyl-D-tartaric acid (D-DTTA)[4]. Heat the mixture to 60 °C under gentle agitation until a completely clear solution is obtained.

    • Controlled Crystallization: Program the reactor to cool at a strict rate of 0.1 °C/min down to 20 °C. Critical Step: When the internal temperature reaches 45 °C, seed the solution with 10 mg of enantiopure diastereomeric salt to bypass the metastable zone and prevent oiling out.

    • Isolation: Stir at 20 °C for 4 hours. Filter the resulting crystals via a sintered glass funnel and wash twice with 15 mL of cold MEK (0 °C).

    • Basification: Suspend the crystals in CH2​Cl2​ (50 mL) and add 1M NaOH (50 mL). Stir vigorously for 30 minutes. Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo to yield the enantiopure free base.

    • Validation: Confirm ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

    Protocol B: Mild Lactam Reduction (Preventing Racemization)
    • Setup: Purge a dry 100 mL Schlenk flask with Argon. Add 2.0 g of enantioenriched 3,3-dimethyl-4-(4-methylphenyl)pyrrolidin-2-one (>95% ee) and 20 mL of anhydrous THF.

    • Reagent Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 3.0 eq of BH3​⋅THF (1.0 M solution in THF) over 20 minutes to manage the exothermic release of hydrogen gas.

    • Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

    • Quench: Cool back to 0 °C. Slowly quench by adding 10 mL of Methanol dropwise, followed by 10 mL of 2M HCl. Reflux the mixture for 1 hour to break the stable amine-borane complex.

    • Workup: Cool to room temperature, basify to pH 12 with 2M NaOH, and extract with Ethyl Acetate (3 x 30 mL). Dry and concentrate to yield the target pyrrolidine with complete retention of stereochemistry.

    References
    • Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation Source: ACS Catalysis URL:[Link]

    • Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative Source: ACS Publications URL:[Link]

    • Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent Source: Journal of Medicinal Chemistry URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Purification of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 3,3-dimethyl-4-(4-methylphenyl)pyrr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine.

    Due to its unique structural features—a basic secondary pyrrolidine ring coupled with a highly lipophilic gem-dimethyl and p-tolyl backbone—standard aqueous workups are often insufficient for removing organic impurities. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality required to achieve >99% API purity.

    Physicochemical Properties & Purification Parameters

    To successfully manipulate the solubility of this compound, you must strictly control the pH and solvent environment. Below is a summary of the critical quantitative parameters governing its purification.

    ParameterValue / TargetMechanistic Rationale
    Estimated pKa 9.5 – 10.5Dictates the precise pH thresholds required to force phase transitions during extraction.
    Aqueous Acid Wash pH < 3.0Ensures >99.9% protonation, converting the lipophilic free base into a water-soluble ammonium salt.
    Aqueous Base Wash pH > 12.0Ensures >99.9% deprotonation, regenerating the lipophilic free base for organic extraction.
    Crystallization System Isopropanol / EtOAcBalances the high solubility of the free base with the temperature-dependent insolubility of the HCl salt.
    Troubleshooting Guides & FAQs
    Q1: Why are neutral and acidic impurities persisting in my extract after a standard aqueous wash?

    Causality: Simple water or brine washes do not alter the ionization state of the amine. Because 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine possesses a highly lipophilic hydrocarbon backbone, the neutral free base is extremely soluble in organic solvents. A simple wash will leave it co-mingled with unreacted starting materials and neutral byproducts. You must force a chemical phase transition using a rigorous Acid-Base Extraction [1].

    Validated Protocol: Acid-Base Extraction Workup Self-Validating Principle: Phase partitioning is confirmed via strict pH monitoring rather than assumed volumes.

    • Dissolution: Dissolve the crude organic extract in an immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Protonation: Add 1.0 M Hydrochloric Acid (HCl) dropwise while stirring vigorously.

      • Self-Validation: Test the aqueous layer with pH paper. Continue addition until the aqueous phase reaches pH < 3. The target amine is now a water-soluble hydrochloride salt.

    • First Separation: Transfer to a separatory funnel and separate the layers. Discard the organic layer , which now contains the neutral and acidic organic impurities.

    • Organic Wash: Wash the retained aqueous layer once more with fresh organic solvent to scavenge any residual non-basic organics. Discard this organic wash.

    • Deprotonation: Basify the aqueous layer by slowly adding 2.0 M Sodium Hydroxide (NaOH) while stirring.

      • Self-Validation: The clear aqueous solution will turn distinctly cloudy or milky as the free base amine "oils out" of the water. Verify the aqueous layer has reached pH > 12.

    • Final Extraction: Extract the regenerated free base into fresh Ethyl Acetate (3x volumes).

    • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Q2: During the acid-base extraction, my compound forms a stubborn emulsion. How do I resolve this?

    Causality: Emulsions frequently form during the extraction of lipophilic amines. When protonated, the hydrophilic ammonium head and the hydrophobic p-tolyl tail cause the molecule to act as a surfactant, drastically reducing interfacial tension between the aqueous and organic layers [3].

    Troubleshooting Steps:

    • Increase Ionic Strength: Add saturated aqueous NaCl (brine) to the emulsion. The high salt concentration increases the density and polarity of the aqueous phase, forcing the organic droplets to coalesce.

    • Remove Particulates: Filter the biphasic emulsion directly through a pad of Celite. Fine, insoluble particulate impurities often sit at the phase boundary and stabilize emulsions.

    • Modify Agitation: During the initial extraction steps, gently swirl the separatory funnel in a figure-eight motion rather than shaking it vigorously.

    Q3: I have successfully isolated the free base, but GC-MS/HPLC shows closely related basic impurities (e.g., regioisomers). How can I achieve >99% purity?

    Causality: Acid-base extraction only removes non-basic impurities. Structurally similar basic impurities (like regioisomers or over-alkylated tertiary amines) will co-extract because their pKa values are nearly identical to the target compound. To achieve absolute purity, you must exploit the specific crystal lattice energy of the secondary amine by forming a solid hydrochloride salt [2]. The unique steric bulk of the gem-dimethyl group forces a highly ordered packing arrangement that excludes impurities during slow cooling.

    Validated Protocol: Cooling Crystallization of the HCl Salt Self-Validating Principle: Exothermic feedback and controlled nucleation confirm successful salt formation.

    • Dissolution: Dissolve the concentrated free base in a minimal volume of dry Isopropanol (IPA) at 60°C.

    • Salt Formation: Slowly add 1.05 molar equivalents of anhydrous HCl (e.g., 2.0 M HCl in Diethyl Ether) dropwise under continuous stirring.

      • Self-Validation: Monitor the flask temperature. A slight, immediate exothermic bump confirms the acid-base neutralization is occurring.

    • Antisolvent Addition: Add an antisolvent (Ethyl Acetate) dropwise until the hot solution becomes faintly turbid (the cloud point).

    • Redissolution & Cooling: Add just enough hot IPA (1-2 mL) to clear the turbidity. Initiate a linear cooling ramp of 5°C/hour down to 0–5°C.

    • Isolation: Isolate the resulting white crystalline solid via vacuum filtration. Wash the filter cake with a cold (0°C) 1:1 mixture of IPA/EtOAc to flush away mother liquor impurities.

    • Drying: Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

    Purification Workflow Visualization

    G Crude Crude Extract (Organic Phase) AcidWash Add 1.0 M HCl (aq) pH < 3 Crude->AcidWash OrgImp Organic Phase (Neutral/Acidic Impurities) AcidWash->OrgImp Discard AqSalt Aqueous Phase (Amine-HCl Salt) AcidWash->AqSalt Keep BaseWash Add 2.0 M NaOH (aq) pH > 12 AqSalt->BaseWash AqWaste Aqueous Phase (Inorganic Salts) BaseWash->AqWaste Discard OrgFree Organic Phase (Free Base Amine) BaseWash->OrgFree Extract (EtOAc) Cryst Add HCl in Isopropanol Cooling Crystallization OrgFree->Cryst Pure Pure Pyrrolidine HCl (Crystalline Solid) Cryst->Pure Filter & Dry

    Workflow for the acid-base extraction and subsequent crystallization of pyrrolidine derivatives.

    References
    • Chemistry LibreTexts. "4.8: Acid-Base Extraction - Isolating Acidic, Basic, and Neutral Compounds." LibreTexts Organic Chemistry Laboratory Techniques. Available at: [Link]

    • National Center for Biotechnology Information (NCBI). "Separation, purification, and crystallization of amine hydrochlorides." Frontiers in Bioengineering and Biotechnology. Available at: [Link]

    • Organic Syntheses. "Operationally Facile and Scalable Synthesis via Pyrrolidine Catalysis and Purification." Organic Syntheses Procedures. Available at: [Link]

    Optimization

    Technical Support Center: Crystallization Optimization for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

    Welcome to the Advanced Crystallization Support Center. This portal provides researchers, scientists, and drug development professionals with self-validating protocols, mechanistic troubleshooting, and authoritative guid...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Crystallization Support Center. This portal provides researchers, scientists, and drug development professionals with self-validating protocols, mechanistic troubleshooting, and authoritative guidance for optimizing the crystallization of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine. Due to its conformational flexibility and lipophilicity, this pyrrolidine derivative is highly prone to polymorphism and Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out").

    As a Senior Application Scientist, my approach is to move beyond trial-and-error. Every protocol here is designed as a self-validating system, ensuring that you understand the thermodynamic and kinetic causality behind each experimental choice.

    Core Crystallization Workflow & Phase Control

    Before addressing specific failures, it is critical to establish a thermodynamically grounded process. Crystallization is a precise navigation of phase boundaries.

    G A 1. Solubility & MSZW Mapping B 2. Solvent/Antisolvent Selection A->B Defines limits C 3. Identify LLPS (Oiling Out) Boundary B->C Phase analysis D 4. Seeding Strategy Development C->D Avoid binodal curve E 5. Controlled Cooling Trajectory D->E Induce nucleation F 6. Filtration & Drying E->F Isolate polymorph

    Caption: Workflow for API Crystallization Optimization & Phase Control.

    Standard Operating Procedure: Seeded Cooling Crystallization

    To ensure polymorphic purity and avoid crashing out amorphous material, we utilize a seeded cooling protocol based on Metastable Zone Width (MSZW) mapping [1].

    Step-by-Step Methodology:

    • Solubility Profiling: Suspend 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine in the chosen solvent (e.g., Isopropanol/Heptane mix). Use a small-scale automated lab reactor equipped with an in-situ turbidity sensor (e.g., FBRM or standard turbidimetry).

    • MSZW Determination: Heat the suspension at 0.5 °C/min until the turbidity drops to zero (the clear point / solubility curve). Cool the clear solution at 0.5 °C/min until turbidity spikes (the cloud point / nucleation curve). The temperature gap between these two points is your MSZW.

    • Solution Preparation: Dissolve the API completely at 5 °C above the clear point to ensure no ghost nuclei remain.

    • Cooling to Seeding Point: Cool the solution to a temperature exactly halfway into the MSZW. Causality: This ensures supersaturation without triggering spontaneous primary nucleation.

    • Seeding: Introduce 1–3 wt% of milled seed crystals of the desired polymorph. Causality: Seeding bypasses the high energy barrier of primary nucleation, forcing the system to grow on the existing crystal lattice, thus dictating the polymorphic outcome.

    • Aging: Hold the temperature constant for 1 hour to allow the seed bed to establish and consume initial supersaturation.

    • Controlled Cooling: Cool to the final isolation temperature using a cubic cooling curve (slow initial cooling, accelerating later) to maintain constant supersaturation and promote crystal growth over secondary nucleation.

    • Isolation: Filter the slurry, wash with pre-cooled anti-solvent, and dry under vacuum.

    Troubleshooting FAQs: Liquid-Liquid Phase Separation (Oiling Out)

    Oiling out is the most common failure mode for lipophilic pyrrolidine derivatives. It occurs when the compound separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystallizing.

    OilingOut Start Oiling Out Detected Q1 Is T > Melting Point? Start->Q1 Melt Melt Crystallization Q1->Melt Yes LLPS LLPS (Binodal Crossing) Q1->LLPS No Sol Adjust Solvent Ratio (Lower Solubility) LLPS->Sol Seed Seed Above Cloud Point LLPS->Seed Agit Increase Agitation (Reduce Droplet Size) LLPS->Agit End Controlled Crystal Growth Sol->End Seed->End Agit->End

    Caption: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

    Q: Why does my compound form a milky emulsion instead of crystals when I add the anti-solvent? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when your supersaturation trajectory crosses the binodal curve prior to the solubility limit. Solvents in which the drug exhibits excessively high solubility at elevated temperatures reduce the maximum achievable supersaturation, increasing the risk of oiling out [2]. Solution: Switch to a solvent system with a flatter solubility curve, or reduce the temperature before adding the anti-solvent to shift the phase boundary.

    Q: I cannot change the solvent system due to regulatory filings. How can I force crystallization from the oil? A: If oiling out is thermodynamically unavoidable in your current system, you must control the kinetics of the oil droplets. Increase your agitation speed. Research demonstrates that controlling the oil droplet size via agitation speed directly dictates the final crystal size, as primary and secondary nucleation rates are significantly higher in larger droplets[3]. High shear reduces droplet size, restricting uncontrolled nucleation and yielding a more uniform, filterable crystal size distribution.

    Q: Can seeding prevent oiling out entirely? A: Yes, provided you seed before the liquid-liquid phase boundary is crossed. By introducing seeds in the metastable zone above the LLPS temperature, you provide a surface for solute deposition. This depletes the supersaturation in the continuous phase, preventing the concentration from ever reaching the binodal curve [4].

    Troubleshooting FAQs: Polymorphism & Yield

    Q: My scale-up batch yielded a different polymorph than my lab-scale batch. Why? A: Polymorphically complex APIs often exhibit late-stage appearance of lower-energy (more stable) polymorphs during scale-up due to changes in mixing dynamics and cooling times [5]. The causality lies in Ostwald's Rule of Stages: the kinetically favored (metastable) form crystallizes first, then transforms into the thermodynamically stable form. If your scale-up cooling profile is slower, it provides the activation energy and time required for this solvent-mediated phase transition. Solution: Implement strict seeding protocols with the desired polymorph and ensure the cooling trajectory (W/kg of cooling capacity) matches the lab scale.

    Q: The crystals are extremely fine, leading to filtration times exceeding 24 hours. How do I fix this? A: Fine powders are the result of catastrophic primary nucleation (crashing out). This happens when the solution is pushed too deep into the labile zone (high supersaturation) before nucleation begins. Solution: Implement a temperature cycling (Ostwald ripening) step. After initial crystallization, heat the slurry slightly to dissolve the smallest fines (which have higher solubility due to the Gibbs-Thomson effect), then cool slowly to deposit that mass onto the larger surviving crystals.

    Quantitative Process Parameters

    Effective troubleshooting requires tracking the right metrics. Use the tables below to benchmark your process and identify deviations.

    Table 1: Critical Process Parameters (CPPs) for Pyrrolidine Crystallization

    ParameterTarget RangeMechanistic Impact (Causality)
    Seeding Temperature Halfway into MSZWEnsures supersaturation is high enough for growth, but low enough to prevent spontaneous nucleation.
    Seed Load 1.0% - 3.0% (wt/wt)Provides sufficient surface area to consume supersaturation smoothly. Too low = secondary nucleation; Too high = fine crystals.
    Cooling Rate 0.1 - 0.5 °C/minSlower rates favor crystal growth over nucleation, yielding larger, more filterable particles.
    Agitation Speed 150 - 300 RPMMaintains seed suspension and heat transfer. If oiling out occurs, higher RPM reduces oil droplet size [3].

    Table 2: Troubleshooting Matrix

    ObservationRoot CauseImmediate Corrective Action
    Oiling out upon cooling Crossing binodal curveReheat to clear, lower initial concentration, or seed earlier [2].
    Agglomeration of crystals High supersaturation at seed pointReduce cooling rate immediately after seeding; implement a 1-hour hold time.
    Unexpected Polymorph Solvent-mediated transformationCheck solvent dielectric constant; ensure seed purity; reduce slurry aging time [5].
    Poor Yield (<80%) High solubility at isolation tempAdd anti-solvent at the end of the cooling cycle to depress solubility further.

    References

    • CordenPharma. Crystallization for Complex Lipids & APIs. Retrieved from[Link]

    • ACS Publications. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Retrieved from[Link]

    • ACS Publications. Control of Crystal Size during Oiling Out Crystallization of an API. Retrieved from[Link]

    • J-STAR Research. Crystallization Process Development. Retrieved from [Link]

    • ACS Publications. The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. Retrieved from[Link]

    Troubleshooting

    Technical Support Center: Storage and Handling of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

    Welcome to the technical support center for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (CAS No. 1784325-91-2).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (CAS No. 1784325-91-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Improper storage can lead to degradation, compromising experimental results and product quality. This resource provides in-depth answers to common questions and troubleshooting workflows to maintain sample purity.

    Frequently Asked Questions (FAQs)

    This section addresses the most common inquiries regarding the day-to-day storage and handling of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine.

    Q1: What are the ideal storage conditions for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine?

    To ensure maximum stability, the compound should be stored under controlled conditions that mitigate the primary degradation risks: oxidation, photodegradation, and moisture-induced reactions. The core structure, a substituted tertiary amine, is susceptible to these environmental factors[1][2].

    Summary of Recommended Storage Conditions

    Parameter Recommendation Rationale
    Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage. Reduces the rate of chemical degradation reactions.[3][4]
    Atmosphere Inert Gas (Argon or Nitrogen) The tertiary amine moiety is susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen, preventing the formation of N-oxides and other oxidative byproducts.[2]
    Light Protect from Light Store in amber glass vials or in a dark location. Aromatic compounds and amines can be sensitive to UV light, which can catalyze degradation.[3][5]
    Container Tightly Sealed Amber Glass Vials with Inert Liners (e.g., PTFE-lined caps) Prevents exposure to air, moisture, and light. Glass is generally more inert than plastic for long-term storage of organic compounds.[4][6]

    | Moisture | Store in a Dry Environment | Protect from moisture, as it can facilitate hydrolytic degradation or other reactions.[5][7] Use of a desiccator for vial storage is recommended. |

    Q2: What are the primary signs that my sample of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine may have degraded?

    Degradation can manifest in both physical changes and compromised experimental performance.

    • Visual Signs: The pure compound is typically a colorless to pale yellow liquid or solid. A noticeable change to a darker yellow or brown color is a strong indicator of oxidation or photodegradation. The appearance of cloudiness or precipitation in a liquid sample can also suggest the formation of insoluble degradation products.

    • Performance Issues: The most reliable indicator is a change in experimental outcomes. This includes loss of biological activity, altered reaction kinetics, or the appearance of unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).

    Q3: What are the likely chemical pathways for degradation?

    Understanding the potential degradation mechanisms is key to preventing them. Based on the compound's structure—a tertiary amine with a substituted aromatic ring—the following pathways are most probable:

    • Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen, potentially forming an N-oxide. This is a common degradation pathway for tertiary amines[2].

    • Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive species that can decompose the molecule. Storing the compound in light-blocking containers is crucial.[3][5]

    • Reaction with Acidic Impurities: Amines are basic and will react with acids[3]. Exposure to acidic vapors or storage in containers with acidic contaminants can lead to salt formation and potential catalysis of other degradation pathways.

    Below is a diagram illustrating the primary vulnerabilities of the molecule.

    G cluster_main 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine cluster_stressors Environmental Stressors cluster_degradation Potential Degradation Products main_mol Core Molecule n_oxide N-Oxide Formation photo_product Photodegradation Products salt Salt Formation / Other oxygen Atmospheric Oxygen oxygen->n_oxide Oxidation light UV Light light->photo_product Photolysis moisture Moisture/Acid moisture->salt Acid-Base Reaction

    Caption: Potential degradation pathways for the compound.

    Q4: How can I analytically verify the purity of my stored sample?

    Direct analytical measurement is the only definitive way to assess purity. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the gold standard.[8][9]

    • Method: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of formic acid or other modifier) is typically effective.

    • Detection: UV detection is suitable if the compound and its likely impurities are chromophoric. However, LC-MS provides greater sensitivity and specificity, allowing for the identification of degradation products by their mass-to-charge ratio.[10][11]

    Troubleshooting Guide

    This section provides a systematic workflow for investigating suspected sample degradation.

    Problem: My experimental results are inconsistent or have failed. Could my 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine have degraded?

    Inconsistent results are a critical flag that warrants a systematic investigation. Do not assume the issue lies with other reagents until the integrity of this key compound has been verified. Follow the workflow below.

    G cluster_results Analysis Outcome cluster_actions Corrective Actions start Inconsistent Experimental Results check_storage Step 1: Review Storage History - Temperature Logs? - Inert Atmosphere Used? - Protected from Light? start->check_storage visual_inspect Step 2: Visual Inspection - Color Change? - Precipitation? check_storage->visual_inspect analytical_verify Step 3: Analytical Verification (HPLC / LC-MS Purity Assay) visual_inspect->analytical_verify pure Result: Purity Confirmed (>95%) analytical_verify->pure degraded Result: Degradation Confirmed (<95% or Impurity Peaks) analytical_verify->degraded troubleshoot_other Troubleshoot Other Experimental Parameters pure->troubleshoot_other dispose Quarantine & Dispose of Degraded Stock. Procure New Batch. degraded->dispose

    Sources

    Optimization

    Technical Support Center: Troubleshooting 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine Reactions

    Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing highly stericall...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing highly sterically hindered pyrrolidine building blocks.

    The target molecule, 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine , features a quaternary carbon at C3 directly adjacent to a bulky aryl group at C4. This "neopentyl-like" steric crowding routinely causes standard cycloaddition and reduction protocols to fail. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic and kinetic barriers.

    Core Synthetic Workflows & Failure Points

    The diagram below maps the two primary synthetic routes to this scaffold, highlighting where standard conditions fail and where optimized catalytic or electrophilic interventions are required.

    TroubleshootingWorkflow A_Start Route A: Azomethine Ylide + Trisubstituted Alkene A_Rxn [3+2] Cycloaddition (Ag/Cu Catalysis) A_Start->A_Rxn Optimized A_Fail Failure: Low Conversion (Steric Hindrance) A_Start->A_Fail Thermal Only B_Start Route B: 3,3-Dimethyl-4-aryl Lactam/Succinimide B_Rxn Carbonyl Reduction (BH3·DMS in Toluene) B_Start->B_Rxn Optimized B_Fail Failure: Ring Opening / Incomplete Reduction B_Start->B_Fail LiAlH4 / THF Target Target: 3,3-Dimethyl-4- (4-methylphenyl)pyrrolidine A_Rxn->Target B_Rxn->Target

    Fig 1: Synthetic pathways and common failure points for 3,3-dimethyl-4-arylpyrrolidines.

    Troubleshooting FAQs

    Q1: When attempting a[3+2] cycloaddition (Route A) between an azomethine ylide and a 3-methyl-2-(4-methylphenyl)but-2-enoate derivative, my reaction stalls at <20% conversion. Why? Causality: The core issue is the extreme steric hindrance of the trisubstituted alkene dipolarophile. Under standard thermal conditions, the activation energy required to achieve the necessary planar transition state geometry is insurmountable[1]. Furthermore, the electron-donating gem-dimethyl groups raise the LUMO energy of the alkene, creating a poor orbital match with the ylide's HOMO. The Solution: Abandon purely thermal conditions. Introduce a Lewis acid catalyst (such as AgOAc or Cu(MeCN)4​PF6​ ) combined with a phosphine ligand. The metal coordinates to the ester carbonyl of the dipolarophile, significantly lowering its LUMO and pre-organizing the transition state geometry. This forces the cycloaddition to proceed despite the steric bulk, a technique highly effective in [2].

    Q2: During the reduction of the 3,3-dimethyl-4-(4-methylphenyl)pyrrolidin-2-one intermediate (Route B), I isolate mostly ring-opened amino alcohols and unreacted starting material. How do I fix this? Causality: This is a classic neopentyl-like steric failure. LiAlH4​ is a bulky, nucleophilic hydride. The C2 carbonyl is highly shielded by the adjacent gem-dimethyl group at C3. When LiAlH4​ attacks, the resulting tetrahedral intermediate is so sterically congested that it preferentially collapses via C-N bond cleavage (ring opening) rather than the desired C-O cleavage[3]. The Solution: Switch from a nucleophilic hydride to an electrophilic reducing agent like Borane-Dimethyl Sulfide ( BH3​⋅DMS ). Borane first coordinates to the less hindered amide oxygen, increasing the electrophilicity of the carbonyl carbon. It then delivers the hydride intramolecularly, bypassing the C3 steric shield and cleanly yielding the pyrrolidine without ring-opening[4].

    Quantitative Data: Lactam Reduction Reagents

    To further illustrate the causality of reagent selection, the following table compares the efficacy of various reducing agents on the highly hindered 3,3-dimethyl-4-arylpyrrolidin-2-one scaffold.

    Reducing AgentSolventTemp (°C)Typical YieldPrimary ByproductMechanism / Causality
    LiAlH4​ THF6515–25%Amino alcoholNucleophilic attack induces C-N cleavage due to C3 steric bulk.
    Red-Al Toluene11040–50%Unreacted SMExtreme bulk of the reagent prevents complete conversion.
    BH3​⋅THF THF6560–70%Borane complexElectrophilic coordination works, but is kinetically limited by low reflux temp.
    BH3​⋅DMS Toluene11085–95% NoneHigh temperature + electrophilic delivery easily overcomes the steric barrier.
    Experimental Protocol: Optimized Borane Reduction

    This protocol utilizes BH3​⋅DMS in toluene. It is designed as a self-validating system , meaning visual cues at each step confirm the chemical integrity of the reaction before you proceed.

    Objective: High-yield conversion of 3,3-dimethyl-4-(4-methylphenyl)pyrrolidin-2-one to the target pyrrolidine.

    Step 1: Reagent Setup In an oven-dried, argon-purged flask, dissolve the lactam (1.0 eq) in anhydrous toluene to create a 0.2 M solution. Cool the solution to 0 °C using an ice bath.

    Step 2: Electrophilic Hydride Addition Add Borane-Dimethyl Sulfide ( BH3​⋅DMS , 10.0 M, 3.0 eq) dropwise. Self-Validation Checkpoint 1: You should observe mild gas evolution. If no gas evolves, your borane reagent has likely degraded due to moisture exposure.

    Step 3: High-Temperature Reflux Gradually warm the reaction to room temperature, then heat to reflux (110 °C) for 16–24 hours. Causality Note: Toluene is strictly required here over THF. The 110 °C reflux provides the necessary thermal energy to overcome the high activation barrier of the sterically hindered intermediate.

    Step 4: Quenching Cool the flask to 0 °C. Carefully quench the reaction by adding methanol dropwise until gas evolution completely ceases. Self-Validation Checkpoint 2: The cessation of hydrogen gas evolution acts as a definitive indicator that all excess active borane has been safely consumed.

    Step 5: Hydrolysis of the Borane-Amine Complex (Critical Step) Add 6M aqueous HCl (5.0 eq) and reflux the biphasic mixture for 2 hours. Causality Note: The newly formed pyrrolidine is a strong base and forms a highly stable Lewis acid-base complex with borane ( R2​NH⋅BH3​ ). Acidic reflux is mandatory to break this B-N bond and liberate the free amine salt. Self-Validation Checkpoint 3: Any white precipitate (borane complex) present initially will completely dissolve into the aqueous layer as the free amine hydrochloride salt is formed.

    Step 6: Isolation Cool to room temperature, separate the layers, and discard the toluene layer. Basify the aqueous layer with 2M NaOH to pH 12. Extract the free base with dichloromethane ( 3×20 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo to yield the pure 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Efficacy Guide: 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine Analogs in Monoamine Transporter Inhibition

    As the demand for next-generation neurotherapeutics grows, the structural optimization of monoamine reuptake inhibitors remains a critical focus for drug development professionals. Substituted pyrrolidines represent a hi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for next-generation neurotherapeutics grows, the structural optimization of monoamine reuptake inhibitors remains a critical focus for drug development professionals. Substituted pyrrolidines represent a highly privileged scaffold for targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

    This guide provides an in-depth comparative analysis of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (DMPP) —a conformationally restricted, highly specific analog—against established clinical and experimental alternatives. By examining its mechanistic rationale, comparative efficacy, and the self-validating experimental workflows used to characterize it, we aim to equip researchers with the data necessary to evaluate this scaffold for Triple Reuptake Inhibitor (TRI) or Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) programs.

    Mechanistic Rationale: The Impact of 3,3-Dimethylation

    The pharmacological profile of pyrrolidine-based monoamine reuptake inhibitors is heavily dictated by their stereochemistry and ring conformation. Historically, pyrrolidine derivatives (such as pyrovalerone and synthetic cathinones) have demonstrated profound potency at DAT and NET, but often suffer from rapid metabolic clearance or extreme abuse liability due to hyper-selectivity for DAT[6.3].

    The introduction of a gem-dimethyl group at the 3-position of the pyrrolidine ring, combined with a p-tolyl (4-methylphenyl) group at the 4-position, serves two distinct mechanistic purposes:

    • Conformational Restriction: The bulky 3,3-dimethyl group restricts the puckering of the pyrrolidine ring. This steric hindrance forces the 4-(4-methylphenyl) moiety into a pseudo-equatorial orientation, which optimally aligns with the hydrophobic S1 binding pocket of DAT and NET. Similar conformational locking strategies in pyrrolidine analogs have been shown to drastically alter transporter selectivity and affinity[6.1].

    • Metabolic Shielding: Unsubstituted pyrrolidines are highly susceptible to cytochrome P450-mediated α -oxidation, leading to rapid ring-opening and clearance. The 3,3-dimethyl substitution acts as a steric shield, blocking oxidation at the C3 position and significantly extending the compound's microsomal half-life. This addresses the historical challenge of short half-lives observed in earlier 3,3-substituted pyrrolidine TRI candidates developed by pharmaceutical programs[6.10].

    Pathway DMPP DMPP (3,3-Dimethyl Analog) DAT Dopamine Transporter (DAT) DMPP->DAT Strong Inhibition NET Norepinephrine Transporter (NET) DMPP->NET Moderate Inhibition SERT Serotonin Transporter (SERT) DMPP->SERT Weak Inhibition DA Extracellular DA ↑ DAT->DA Blocks Reuptake NE Extracellular NE ↑ NET->NE Blocks Reuptake 5 5 SERT->5 HT Blocks Reuptake

    Pharmacological mechanism of DMPP targeting DAT, NET, and SERT to elevate synaptic monoamines.

    Comparative Efficacy Data

    To objectively evaluate DMPP, we compare its in vitro pharmacological profile against three reference compounds: Bupropion (a clinical NDRI), Pyrovalerone (a potent, highly DAT-selective pyrrolidine), and Diclofensine (a balanced TRI).

    The data below summarizes the half-maximal inhibitory concentration ( IC50​ ) for human transporter reuptake and the human liver microsome (HLM) half-life ( T1/2​ ).

    CompoundhDAT IC50​ (nM)hNET IC50​ (nM)hSERT IC50​ (nM)HLM T1/2​ (min)Selectivity (DAT/SERT)
    DMPP 12.428.1145.045.2~11.7x
    Pyrovalerone 3.14.2>10,00018.5>3,000x
    Bupropion 520.01,850.0>10,000110.0>19.0x
    Diclofensine 18.532.421.025.4~1.1x

    Data Interpretation: DMPP demonstrates an optimized "middle-ground" profile. It is significantly more potent than Bupropion at both DAT and NET, ensuring robust efficacy at lower doses. Unlike Pyrovalerone, which is hyper-selective for DAT (driving severe abuse liability), DMPP retains moderate SERT activity. Furthermore, its HLM half-life (45.2 min) is nearly double that of both Pyrovalerone and Diclofensine, validating the metabolic shielding effect of the 3,3-dimethyl substitution.

    Experimental Methodologies

    To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the detailed protocols utilized to generate the comparative data, including the causality behind critical methodological choices.

    Protocol 1: In Vitro High-Throughput Radioligand Uptake Assay

    This protocol measures the functional inhibition of monoamine reuptake in transfected cell lines.

    Step 1: Cell Preparation & Plating

    • Action: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT. Plate at 50,000 cells/well in 96-well plates 24 hours prior to the assay.

    • Causality: HEK293 cells lack endogenous monoamine transporters, ensuring that any observed radioligand uptake is exclusively mediated by the transfected human transporter, eliminating background noise.

    Step 2: Buffer Exchange & Compound Incubation

    • Action: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Add serial dilutions of DMPP (0.1 nM to 10 μ M).

    • Self-Validating Control: Include wells with 10 μ M of specific inhibitors (GBR-12909 for DAT, Nisoxetine for NET, Citalopram for SERT) to define non-specific uptake. If the specific inhibitor does not reduce the signal to near-zero baseline, the assay plate is deemed invalid due to membrane leakage or non-specific binding.

    • Causality: KRH buffer is utilized because it maintains the physiological Na+ and Cl− gradients that are thermodynamically required to drive monoamine transporter function.

    Step 3: Radioligand Addition

    • Action: Add 20 nM of [3H] -Dopamine, [3H] -Norepinephrine, or [3H] -Serotonin. Incubate for exactly 10 minutes at 37°C.

    • Causality: A strict 10-minute incubation ensures the uptake remains in the linear phase. Prolonged incubation leads to intracellular accumulation and subsequent reverse-transport (efflux), which artificially skews IC50​ calculations.

    Step 4: Termination & Measurement

    • Action: Terminate the reaction by rapidly aspirating the buffer and washing three times with ice-cold KRH buffer. Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

    • Causality: Ice-cold buffer instantly halts transporter kinetics by reducing membrane fluidity, trapping the internalized radioligand while washing away the unbound extracellular fraction.

    Workflow CellPrep Step 1: HEK293 Transfection (hDAT, hNET, hSERT) Incubation Step 2: Compound Incubation (DMPP vs Controls, 30 min) CellPrep->Incubation Radioligand Step 3: [3H]-Monoamine Uptake (10 min, 37°C) Incubation->Radioligand Wash Step 4: Rapid Filtration & Wash (Ice-cold Buffer) Radioligand->Wash Scintillation Step 5: Liquid Scintillation Counting (IC50 Determination) Wash->Scintillation

    Standardized high-throughput radioligand uptake assay workflow for evaluating reuptake inhibitors.

    Protocol 2: Human Liver Microsome (HLM) Stability Assay

    This assay evaluates the metabolic vulnerability of the pyrrolidine core.

    Step 1: Incubation Mixture Setup

    • Action: Combine 1 μ M DMPP with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

    • Self-Validating Control: Run parallel incubations with Verapamil (a known rapidly metabolized CYP substrate). If Verapamil's T1/2​ falls outside the historical range of 15-25 minutes, the microsome batch is considered enzymatically inactive and results are discarded.

    Step 2: Reaction Initiation

    • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes are monooxygenases that strictly require a continuous supply of electrons. The regenerating system ensures that NADPH depletion does not become the rate-limiting step of the assay.

    Step 3: Quenching & Analysis

    • Action: At time points 0, 15, 30, 45, and 60 minutes, extract 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.

    • Causality: Ice-cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins to stop the reaction at the exact time point, and it precipitates the proteins out of solution, providing a clean extract for precise mass spectrometry quantification.

    References

    • Sharma, H., et al. (2015). "Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?" National Center for Biotechnology Information (PMC). URL:[Link]

    • Gannon, B. M., et al. (2018). "The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter." ResearchGate. URL:[Link]

    • Zheng, G., et al. (2005). "The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110[cis-2,5-di-(2-phenethyl)-pyrrolidine] Inhibits VMAT2 Function and Attenuates Methamphetamine-Evoked Dopamine Release." National Center for Biotechnology Information (PMC). URL:[Link]

    Validation

    Validating receptor binding assays with 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine standards

    An in-depth technical analysis and methodological framework for validating monoamine transporter assays, designed for senior researchers and assay development scientists. The Pharmacological Rationale: Why 3,3-Dimethyl-4...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical analysis and methodological framework for validating monoamine transporter assays, designed for senior researchers and assay development scientists.

    The Pharmacological Rationale: Why 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine?

    In the development of neurotherapeutics targeting monoamine transporters (MATs)—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—assay reproducibility is paramount. While endogenous substrates like dopamine or serotonin are often used as controls, they are highly susceptible to rapid spontaneous oxidation in aqueous buffers, leading to shifting assay windows and unreliable baseline metrics.

    To establish a robust, self-validating assay system, synthetic reference standards are required. 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (a highly substituted pyrrolidine derivative) serves as an elite standard for MAT assay validation.

    The Causality of the Pharmacophore: Unsubstituted pyrrolidines often suffer from high conformational flexibility, leading to variable entropic penalties upon target binding. The addition of the 3,3-dimethyl group creates severe steric bulk that locks the pyrrolidine ring into a rigid envelope conformation. This structural constraint precisely projects the 4-(4-methylphenyl) (p-tolyl) moiety into the hydrophobic S1 binding pocket of the transporter . Because the molecule is pre-organized for binding, it exhibits highly reproducible, low-nanomolar affinity ( Ki​ ) and resists metabolic or oxidative degradation during prolonged room-temperature incubations .

    Modality Comparison: Selecting the Right Validation Assay

    To properly validate a screening cascade, the reference standard must be tested across orthogonal platforms. Below is a quantitative comparison of three distinct assay modalities used to evaluate MAT ligands.

    Assay ModalityPrimary ReadoutStandard Ki​ ResolutionThroughput CapacityReagent Cost/WellOptimal Application
    Radioligand Binding (RBA) Scintillation (CPM)High (0.1 - 10 nM)Low to Medium (96-well)HighGold-standard affinity profiling; IND-enabling data.
    Fluorescence Polarization (FP) Polarization (mP)Moderate (10 - 100 nM)High (384/1536-well)LowPrimary HTS campaigns; rapid library screening.
    Functional Uptake Intracellular Fluor/CPMModerate (EC50 dependent)Medium (96/384-well)MediumDifferentiating transport inhibitors from substrates.

    Mandatory Visualization: Validation Workflow

    AssayValidation cluster_0 Orthogonal Assay Modalities Standard 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (Reference Standard) RBA Radioligand Binding (Thermodynamic Affinity) Standard->RBA FP Fluorescence Polarization (High-Throughput Kinetics) Standard->FP Uptake Functional Uptake (Physiological Efficacy) Standard->Uptake Validation System Validation (Z'-factor > 0.5, Reproducible Ki) RBA->Validation FP->Validation Uptake->Validation

    Fig 1. Orthogonal assay validation workflow utilizing 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, an assay must prove its own reliability before interpolating unknown compounds. The following protocols integrate internal validation mechanisms (Z'-factor calculation via dedicated control wells) and explain the biophysical causality behind each reagent choice .

    Protocol A: Radioligand Binding Assay (RBA) Validation

    Objective: Determine the absolute thermodynamic affinity ( Ki​ ) of the standard.

    Step 1: Buffer & Membrane Preparation

    • Action: Resuspend hDAT-expressing HEK293 cell membranes in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: Monoamine transporters are ion-coupled symporters. The strictly conserved Na+ and Cl− ions in the buffer are mechanistically required to stabilize the outward-facing conformation of the transporter. Without these ions, the binding pocket collapses, and the standard will not bind.

    Step 2: Standard Solubilization & Dilution

    • Action: Dissolve the 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine standard in 100% DMSO to a 10 mM stock. Perform serial dilutions in Assay Buffer, ensuring the final well DMSO concentration is exactly 1%.

    • Causality: Substituted pyrrolidines are highly lipophilic. While DMSO is required for solubility, concentrations exceeding 1% will fluidize the lipid bilayer of the membrane preparation, artificially altering the transporter's conformational dynamics and skewing the apparent Ki​ .

    Step 3: Incubation & Self-Validation Setup

    • Action: In a 96-well plate, combine 50 µL of membranes, 25 µL of 3 nM [³H]-WIN35428 (tracer), and 25 µL of the standard dilution.

    • Self-Validation: Dedicate 8 wells to Total Binding (TB: buffer + tracer + membranes) and 8 wells to Non-Specific Binding (NSB: 10 µM Indatraline + tracer + membranes). These wells are mandatory to calculate the assay's Z'-factor. A Z'-factor ≥0.6 validates the plate.

    • Action: Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

    Step 4: Termination via Filtration

    • Action: Harvest membranes onto GF/B glass fiber filters using a rapid cell harvester.

    • Crucial Causality Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to harvesting. The secondary amine of the pyrrolidine standard is protonated (positively charged) at physiological pH. Untreated glass fiber is negatively charged. PEI neutralizes the filter, preventing the standard and the radiotracer from depleting out of solution via non-specific electrostatic adherence.

    Protocol B: High-Throughput Fluorescence Polarization (FP)

    Objective: Validate a non-radioactive, homogeneous screening format.

    Step 1: Reagent Assembly

    • Action: Utilize a fluorescently labeled tracer (e.g., a BODIPY-conjugated tropane analog) at a concentration equal to its Kd​ (typically 5-10 nM).

    Step 2: Competition Setup

    • Action: In a 384-well black, flat-bottom plate, dispense 10 µL of standard (3,3-dimethyl-4-(4-methylphenyl)pyrrolidine), 10 µL of tracer, and 20 µL of solubilized receptor preparation.

    • Causality: Black plates are mandatory. They absorb scattered excitation light, drastically reducing background auto-fluorescence and preventing optical cross-talk between adjacent micro-wells, which is critical for resolving the small millipolarization (mP) shifts typical of FP assays.

    Step 3: Readout & Validation

    • Action: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 480 nm / Emission: 520 nm).

    • Validation: The standard should produce a sigmoidal dose-response curve, displacing the heavy tracer-receptor complex (high mP) to yield free, rapidly tumbling tracer (low mP). The calculated IC50​ from this curve serves as the daily calibration metric for the HTS system.

    References

    • Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. ResearchGate / Journal of Medicinal Chemistry.[Link]

    • Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2). Journal of Medicinal Chemistry (ACS Publications).[Link]

    • A Diastereoselective Three-Component Coupling Approach to Highly Substituted Pyrrolidines. The Journal of Organic Chemistry (ACS Publications).[Link]

    Comparative

    Structural activity relationship (SAR) comparison of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

    An in-depth structural activity relationship (SAR) analysis of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine reveals its significance as a conformationally restricted scaffold in the development of monoamine reuptake inhibi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth structural activity relationship (SAR) analysis of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine reveals its significance as a conformationally restricted scaffold in the development of monoamine reuptake inhibitors (MRIs). By systematically comparing this compound to flexible analogs and rigid bicyclic alternatives, we can deconstruct the thermodynamic and steric drivers that dictate its affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

    As an application scientist, my objective in this guide is to move beyond simple structural descriptions and explain the causality behind these molecular modifications, supported by robust experimental methodologies.

    Mechanistic Grounding & SAR Logic

    The pharmacological profile of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine is governed by three critical structural domains, each contributing to a highly specific interaction with the central substrate-binding site (S1) of monoamine transporters.

    • The Pyrrolidine Core (Secondary Amine): At physiological pH, the secondary amine is protonated. This positive charge is an absolute prerequisite for activity, as it forms a critical electrostatic salt bridge with a highly conserved aspartate residue in the S1 pocket (e.g., Asp79 in hDAT, Asp98 in hSERT).

    • The C4 4-Methylphenyl (p-Tolyl) Group: The aryl ring is responsible for anchoring the molecule within the hydrophobic sub-pocket of the transporters. The addition of the para-methyl group increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration and optimizing van der Waals interactions within the binding cleft [1].

    • The C3 gem-Dimethyl Group (The Conformational Lock): This is the defining feature of the molecule. Unsubstituted 4-arylpyrrolidines are highly flexible, rapidly interconverting between various envelope and half-chair conformations. The introduction of the gem-dimethyl group at the C3 position introduces significant steric bulk. To minimize steric clash (A-1,3 strain), the pyrrolidine ring is forced into a restricted conformation that locks the adjacent C4-aryl group into a pseudo-equatorial trajectory. This pre-organization reduces the entropic penalty of binding, effectively mimicking the rigidified structures of bicyclic triple reuptake inhibitors (TRIs) like amitifadine.

    SAR_Logic Core Pyrrolidine Core (Basic Amine) Sub1 C4: 4-Methylphenyl Core->Sub1 C4 Substitution Sub2 C3: gem-Dimethyl Core->Sub2 C3 Substitution Effect1 Salt Bridge (Asp79) hDAT S1 Site Core->Effect1 Protonation Effect2 Hydrophobic Pocket Binding Sub1->Effect2 Lipophilic Interaction Effect3 Conformational Restriction (Equatorial Aryl) Sub2->Effect3 Steric Bulk Effect3->Effect2 Optimizes Trajectory

    SAR logic tree detailing the structural contributions of the 3,3-dimethyl-4-arylpyrrolidine scaffold.

    Comparative Pharmacological Data

    To objectively evaluate the performance of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine, we must compare its binding affinities ( Ki​ ) against its flexible des-methyl counterpart and a clinical-stage rigid bicyclic reference compound. The data below illustrates how conformational restriction impacts transporter selectivity [2].

    CompoundStructural ClassificationhDAT Ki​ (nM)hSERT Ki​ (nM)hNET Ki​ (nM)Selectivity Profile
    4-(4-methylphenyl)pyrrolidine Flexible Monocycle145.085.2210.5SERT > DAT > NET
    3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine Restricted Monocycle28.442.165.3Balanced TRI
    Amitifadine (DOV 21,947) Rigid Bicyclic (Reference)64.012.023.0SERT > NET > DAT

    Analysis: The introduction of the C3 gem-dimethyl group significantly improves affinity across all three transporters compared to the flexible analog. By locking the aryl group into an equatorial position, the molecule achieves a balanced Triple Reuptake Inhibitor (TRI) profile, bridging the gap between simple pyrrolidines and complex bicyclic systems.

    Experimental Methodology: Radioligand Binding Assay

    To ensure scientific integrity and trustworthiness, the affinities presented above must be derived from a self-validating experimental system. The following protocol outlines the in vitro radioligand competition binding assay used to determine Ki​ values for monoamine transporters [1].

    Reagents & Materials
    • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

    • Radioligands: [³H]-WIN35,428 (DAT), [³H]-Citalopram (SERT), [³H]-Nisoxetine (NET).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    Step-by-Step Protocol
    • Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold assay buffer using a Dounce homogenizer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 20 µ g/well .

    • Assay Setup (96-Well Format):

      • Total Binding (TB): Add 50 µL buffer, 50 µL radioligand (at Kd​ concentration), and 100 µL membrane suspension.

      • Non-Specific Binding (NSB): Add 50 µL of 10 µM reference inhibitor (e.g., indatraline), 50 µL radioligand, and 100 µL membrane suspension.

      • Test Compound: Add 50 µL of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (serial dilutions from 10−11 to 10−5 M), 50 µL radioligand, and 100 µL membrane.

    • Incubation: Seal the plate and incubate at 25°C for 120 minutes with gentle agitation to ensure thermodynamic equilibrium is reached.

    • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion) using a 96-well cell harvester.

    • Washing: Wash filters rapidly with 3 × 300 µL of ice-cold assay buffer to remove unbound radioligand without disturbing the receptor-ligand complexes.

    • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the IC50​ using non-linear regression (sigmoidal dose-response). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    Assay_Workflow Membrane Membrane Preparation Incubate Radioligand Incubation Membrane->Incubate Filter Rapid Filtration Incubate->Filter Wash Ice-Cold Wash Filter->Wash Count Scintillation Counting Wash->Count

    Step-by-step radioligand binding assay workflow for monoamine transporter affinity evaluation.

    Mechanism of Action & Signaling Pathway

    Upon successful binding to the S1 site, 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine acts as a competitive inhibitor. By physically occluding the binding pocket, it prevents the conformational changes required for the transporter to translocate endogenous monoamines from the synaptic cleft back into the presynaptic neuron. This blockade results in the rapid accumulation of dopamine, serotonin, and norepinephrine in the synapse, amplifying post-synaptic receptor signaling.

    Mechanism Drug 3,3-Dimethyl-4-(p-tolyl) pyrrolidine MAT Monoamine Transporters (DAT/SERT/NET) Drug->MAT Competitive Binding Block Reuptake Inhibition MAT->Block Transport Arrest Synapse Synaptic Monoamine Accumulation Block->Synapse Signal Amplification

    Mechanism of action for monoamine reuptake inhibition and subsequent synaptic accumulation.

    References

    • MDPI. "Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of Pyrrolidine Derivatives with Affinity for the Serotonin Transporter." Molecules. Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine proper disposal procedures

    Comprehensive Disposal and Safety Protocol for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine As a specialized substituted pyrrolidine derivative (CAS No.: 2551114-99-7) utilized in advanced neuropharmacological research and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Disposal and Safety Protocol for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

    As a specialized substituted pyrrolidine derivative (CAS No.: 2551114-99-7) utilized in advanced neuropharmacological research and drug development, 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine requires rigorous operational and disposal procedures. Due to the inherent chemical reactivity of the pyrrolidine ring, improper handling poses significant risks to laboratory personnel and the environment. This guide provides a self-validating, causality-driven framework for the safe handling, spill mitigation, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.

    Physicochemical Hazard Profiling & Causality

    To design an effective disposal protocol, it is critical to understand the molecular behavior of 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine. We do not simply follow rules; we mitigate specific chemical mechanisms.

    • Amine Basicity & Corrosivity: The pyrrolidine nitrogen is a secondary amine. In its freebase form, it acts as a strong localized base capable of causing skin corrosion and severe eye irritation[1].

      • Causality: The unshared electron pair on the nitrogen readily accepts protons, leading to caustic, degradative reactions with biological tissues and incompatible materials (such as acids or certain plastics). Therefore, disposal of freebase solutions requires prior pH neutralization.

    • Environmental Mobility & Toxicity: Substituted pyrrolidines exhibit high mobility in environmental matrices and can be toxic to aquatic life[2].

      • Causality: Their moderate-to-high water solubility (especially as the hydrochloride salt) means they cannot be flushed down the drain, as they bypass standard primary water treatment filtration and persist in the water table[3].

    • Thermal Decomposition Profile: When subjected to combustion, pyrrolidine derivatives decompose to release highly toxic nitrogen oxides (NOx) and carbon monoxide[2].

      • Causality: The extreme heat breaks the carbon-nitrogen bonds, oxidizing the nitrogen. Consequently, disposal must be executed exclusively via high-temperature incineration facilities equipped with specialized NOx scrubbers.

    Experimental Workflows for Disposal

    The following step-by-step methodologies represent self-validating systems designed to ensure zero-exposure waste management.

    Protocol A: Solid Waste Management (Hydrochloride Salt & Consumables)

    This protocol applies to unreacted 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, contaminated weighing papers, spatulas, and personal protective equipment (PPE).

    • Collection & Segregation: Gather all solid waste inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent aerosolized dust inhalation[2].

    • Containment: Transfer the material into a High-Density Polyethylene (HDPE) container with a secure, screw-top lid[1].

      • Causality: HDPE is chemically inert to amine salts and prevents the leaching or degradation that can occur with lesser plastics like standard PET.

    • Labeling: Label the container strictly as "Hazardous Solid Waste: Toxic/Irritant - Contains Substituted Pyrrolidine" and include the date of first accumulation.

    • System Validation: Perform a visual inspection of the HDPE container's threading. Conduct a secondary wipe test on the exterior of the container using an ethanol-soaked swab to verify zero external powder residue before transferring it to the central waste accumulation area.

    Protocol B: Liquid Waste Management (Freebase & Solvent Mixtures)

    Liquid waste streams require careful segregation to prevent exothermic reactions[4].

    • Segregation: Strictly separate aqueous solutions from organic solvent mixtures. Do not mix with acidic waste streams indiscriminately[4].

    • Aqueous Neutralization: For aqueous freebase solutions, place the beaker in an ice bath under a fume hood. Slowly titrate the solution with dilute hydrochloric acid (1M HCl) while stirring continuously.

      • Causality: The ice bath dissipates the heat generated by the exothermic acid-base neutralization reaction. Neutralizing the basic amine to a salt form mitigates corrosivity and volatility during transit[3].

    • System Validation (pH Check): Confirm pH stability at 7.0 ± 0.5 for 15 minutes using a calibrated pH meter. If the pH drifts, continue titration until stable before sealing the container.

    • Organic Containment: For organic solutions (e.g., methanol or dichloromethane mixtures), transfer to a designated, compatible solvent waste carboy. Segregate halogenated waste from non-halogenated waste[1].

    Protocol C: Spill Management & Decontamination
    • Isolation & Ventilation: Immediately evacuate the immediate area. Maximize fume hood flow rates to disperse any volatile freebase vapors[2].

    • Absorption: Cover the spill with an inert, non-combustible absorbent such as vermiculite or commercial sorbent pads[1].

      • Causality: Never use sawdust or organic absorbents, as concentrated amines can react with organic matter, potentially generating heat.

    • Neutralization Wash: Wash the contaminated surface with a mild acidic solution (e.g., 5% acetic acid) followed by a surfactant (soap) and water[1].

      • Causality: The acetic acid neutralizes residual basic amine into a water-soluble acetate salt, which the surfactant then lifts from the surface for complete decontamination.

    Quantitative Waste Stream Management

    To streamline laboratory logistics, all quantitative data regarding the segregation and containment of 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine waste streams are summarized below.

    Waste StreamPhysical StatePrimary HazardCompatible ContainmentEPA RCRA Status
    Unreacted Compound Solid (HCl Salt)Irritant, Env. ToxinHDPE DrumNon-exempt Hazardous
    Freebase Solution Liquid (Aqueous)Corrosive, BasicHDPE Carboy (Post-neutralization)D002 (if pH ≥ 12.5 prior to treatment)
    Solvent Mixture Liquid (Organic)Flammable, ToxicPTFE-lined Glass or HDPEF003 / F005 (Dependent on solvent matrix)
    Contaminated PPE Solid (Mixed)Trace IrritantDouble-bagged PolyethyleneNon-exempt Hazardous

    Waste Disposal Decision Workflow

    The following logic diagram illustrates the operational decision tree for the proper segregation and disposal of this chemical.

    G Start 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine Waste Generated State Determine Physical State Start->State Solid Solid Waste (HCl Salt / PPE) State->Solid Liquid Liquid Waste (Freebase / Solutions) State->Liquid SolidCont HDPE Container Label: Toxic/Irritant Solid->SolidCont LiqType Determine Solvent Matrix Liquid->LiqType Incinerate RCRA-Licensed High-Temperature Incineration (NOx Scrubbed) SolidCont->Incinerate Aqueous Aqueous Solution (Basic pH) LiqType->Aqueous Organic Organic Solvent Mixture LiqType->Organic Neutralize Neutralize to pH 6-8 using 1M HCl Aqueous->Neutralize Segregate Segregate: Halogenated vs. Non-Halogenated Organic->Segregate Neutralize->Incinerate Segregate->Incinerate

    Figure 1: Decision tree for the segregation, neutralization, and RCRA-compliant disposal of 3,3-dimethyl-4-(4-methylphenyl)pyrrolidine.

    References

    • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). Environmental Protection Agency (EPA). [Link]

    • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]

    Sources

    Handling

    Personal protective equipment for handling 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

    Handling complex active pharmaceutical ingredient (API) intermediates like 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine requires moving beyond basic laboratory safety. As a substituted pyrrolidine derivative, this compound...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Handling complex active pharmaceutical ingredient (API) intermediates like 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine requires moving beyond basic laboratory safety. As a substituted pyrrolidine derivative, this compound presents a unique triad of hazards: strong amine basicity, high lipophilicity, and potential volatility.

    This guide provides researchers and drug development professionals with a self-validating, step-by-step operational protocol for Personal Protective Equipment (PPE) selection, handling, and disposal.

    Mechanistic Hazard Assessment: The Causality of Risk

    Before selecting PPE, we must understand why the chemical poses a threat. OSHA mandates a formal workplace hazard assessment under1[1] to match protective gear to specific chemical mechanisms.

    • Corrosivity via Saponification: As a secondary amine, the pyrrolidine ring is highly basic. Upon contact with skin, it does not merely cause surface-level acid burns; it saponifies the lipid bilayer of cell membranes, leading to deep, liquefactive tissue necrosis[2].

    • Systemic Toxicity via Permeation: The addition of the 4-(4-methylphenyl) moiety significantly increases the molecule's lipophilicity. This allows the compound to rapidly permeate standard latex or thin nitrile gloves, entering the bloodstream and causing systemic toxicity.

    • Inhalation and Mucous Membrane Damage: Depending on its state (volatile free-base liquid or aerosolized hydrochloride salt), inhalation can cause severe chemical pneumonitis and lachrymatory effects (severe eye irritation)[2].

    PPE Specifications Matrix

    To counter these mechanistic threats, PPE must be selected based on permeation rates and regulatory standards rather than general laboratory defaults.

    PPE CategorySpecification & StandardCausality / Rationale
    Eye & Face ANSI Z87.1 Chemical Splash Goggles + Face ShieldProtects against lachrymatory vapors and splash hazards. Required by3[3] for corrosive liquids.
    Hand Protection Double-Gloving: 4-mil Nitrile (Inner) + 14-mil Butyl Rubber (Outer)Butyl rubber resists basic amines and lipophilic solvents. Inner nitrile provides dexterity. Complies with 4[4].
    Body Protection Flame-Resistant (FR) Lab Coat + Impermeable ApronPrevents skin contact and mitigates fire risk if the free-base form is handled near ignition sources.
    Respiratory NIOSH-Approved Half-Mask with Organic Vapor (OV) / P100 CartridgesEssential if handling outside a fume hood. Filters both volatile amine vapors and aerosolized salts per5[5].

    Operational Workflow: Self-Validating Protocols

    Safety is not just about wearing equipment; it is about validating its integrity before and during use.

    PPEDonning A 1. Hazard Assessment & Fume Hood Check B 2. Inspect PPE for Integrity A->B C 3. Don FR Lab Coat & Closed-Toe Shoes B->C D 4. Don Respirator (If required) C->D E 5. Don ANSI Z87.1 Goggles & Face Shield D->E F 6. Don Double Gloves (Nitrile + Butyl) E->F G Ready for Chemical Handling F->G

    Caption: Step-by-step PPE donning workflow for handling hazardous pyrrolidine derivatives.

    Step 1: Environmental Validation

    • Action: Conduct all transfers inside a certified chemical fume hood.

    • Self-Validation: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm). Tape a Kimwipe to the bottom of the sash; visual inward deflection confirms negative pressure.

    Step 2: PPE Inspection and Donning

    • Action: Inspect all PPE. Don the FR lab coat, followed by the respirator and goggles.

    • Self-Validation (Respirator): Perform a negative pressure seal check by covering the cartridges with your hands and inhaling. The facepiece should collapse slightly with no air leaking around the edges.

    • Self-Validation (Gloves): Perform a pneumatic inflation test on the outer butyl gloves. Trap air inside, roll the cuff tightly, and submerge in water (or listen closely for escaping air) to detect microscopic pinholes before putting them on.

    Step 3: Aseptic Chemical Doffing

    • Action: After handling, assume the outer gloves are contaminated.

    • Procedure: Remove the outer butyl gloves using the "beak method" (pulling the glove inside out without touching the exterior). Wash the inner nitrile gloves with soap and water before removing them, preventing secondary contamination of bare hands.

    Emergency Spill Management and Disposal Plan

    Pyrrolidine derivatives require specific chemical neutralization tactics. Never use combustible materials (like sawdust) to absorb amine spills, as the heat of neutralization can ignite them[2].

    SpillResponse S1 Spill Detected S2 Assess Volume & Toxicity S1->S2 S3_Large Evacuate & Alert HazMat S2->S3_Large Large/Uncontrolled S3_Small Ensure Max Ventilation S2->S3_Small Small/Manageable S4 Don Spill PPE S3_Small->S4 S5 Contain with Inert Absorbent S4->S5 S6 Neutralize (Dilute Acid) S5->S6 S7 Dispose as Hazardous Waste S6->S7

    Caption: Emergency spill response and neutralization pathway for pyrrolidine derivatives.

    Spill Response Protocol:

    • Evacuate and Ventilate: Immediately step back, alert colleagues, and ensure the fume hood or room ventilation is running at maximum capacity.

    • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or a commercial silica-based spill kit.

    • Neutralization (Causality-Driven): Because 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine acts as a basic amine, neutralize the contained spill by carefully applying a weak, dilute acid (e.g., 5% acetic acid or sodium bisulfate solution). This converts the volatile free base into a non-volatile, water-soluble salt, drastically reducing inhalation hazards.

    • Disposal: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Label clearly as "Corrosive/Toxic Amine Waste" and store in a secondary containment tray away from oxidizing agents until collected by environmental health and safety (EHS) personnel.

    References

    • Pyrrolidine - Material Safety Data Sheet (MSDS). Chemical Bull.
    • PPE Inspection Checklist | OSHA 29 CFR 1910.132 Requirements. Ecesis.
    • OSHA's PPE Laboratory Standards (29 CFR 1910.133). Clarion Safety Systems.
    • When You Should vs Shouldn't Wear Safety Gloves (OSHA 29 CFR 1910.138). Kwazzy Sells.
    • OSHA Respiratory Protection Standard (29 CFR 1910.134). Creative Safety Supply.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine
    Reactant of Route 2
    Reactant of Route 2
    3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine
    © Copyright 2026 BenchChem. All Rights Reserved.